2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Descripción
Propiedades
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-69-5 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a halogenated derivative of the naphthazarin scaffold, is a synthetic organic compound of significant interest in medicinal chemistry. Its structure, characterized by a dihydroxynaphthoquinone core with chlorine substituents on the quinoid ring, imparts a unique combination of physicochemical properties that are pivotal to its biological activity. This document provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the compound's role as a potential therapeutic agent, particularly as a PARP-1 inhibitor.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are critical for its handling, formulation, and mechanism of action. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14918-69-5 | [1][2][3] |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [1][2] |
| Molecular Weight | 259.04 g/mol | [1][2] |
| Appearance | Dark purple powder; Orange to brown to dark red powder/crystal | [1] |
| Melting Point | 197-199 °C | [3] |
| IUPAC Name | 2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione | [2] |
| Synonyms | 2,3-Dichloro-5,8-dihydroxynaphtho-1,4-quinone |
Detailed Physicochemical Characterization
Solubility Profile
The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is generally insoluble in water due to its largely non-polar aromatic structure. However, it is reported to be slightly soluble in chloroform.[3] The presence of two phenolic hydroxyl groups suggests that its solubility will increase significantly in aqueous alkaline solutions (e.g., 5% NaOH) due to the formation of a more polar water-soluble salt. Its solubility in various organic solvents is expected, with good solubility likely in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and chlorinated solvents.
Spectral Properties
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two distinct signals are anticipated:
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be more complex, showing distinct signals for the ten carbon atoms. Key expected signals include:
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would include:
-
A broad band for the O-H stretching of the hydroxyl groups, likely centered around 3400-3500 cm⁻¹.[4][5]
-
Strong absorption bands for the C=O stretching of the quinone carbonyl groups, typically in the range of 1630-1690 cm⁻¹.[4][5]
-
Bands corresponding to C=C stretching in the aromatic ring around 1590-1610 cm⁻¹.[4][5]
-
-
UV-Visible (UV-Vis) Spectroscopy: Naphthoquinones are chromophoric and typically exhibit characteristic absorption bands in the UV-Vis region. Hydroxy-substituted 1,4-naphthoquinones show strong absorption bands between 240-300 nm and often a weaker, broad absorption band at longer wavelengths (400-500 nm), which is responsible for their color.[6][7]
Acidity (pKa)
No experimental pKa value for this compound has been reported. However, the presence of two phenolic hydroxyl groups on the naphthazarin core indicates acidic character. The pKa is influenced by the electron-withdrawing effects of the quinone carbonyls and the chlorine atoms. For comparison, the related compound 2-hydroxy-1,4-naphthoquinone (Lawsone) has a reported pKa, but the structural differences are significant. The hydroxyl groups of the target compound are expected to be acidic enough to be deprotonated by mild bases.
Experimental Protocols
Standard methodologies for determining key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, which is an important indicator of purity.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is gently tapped on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[8][9]
-
Apparatus Setup: The prepared capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10] The apparatus is heated at a controlled rate.
-
Measurement: An initial, rapid heating can be performed to find an approximate melting point. For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[10][11] A sharp melting range (0.5-1.0 °C) is indicative of high purity.
Solubility Determination
This qualitative protocol establishes the solubility of the compound in various solvents, providing insights into its polarity and the presence of acidic/basic functional groups.
-
General Procedure: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] Observe if the solid dissolves completely.
-
Solvent Sequence:
-
Water: To test for polar functional groups.
-
5% aq. NaOH: If insoluble in water, this tests for acidic functional groups (like the phenolic hydroxyls). Solubility indicates the formation of a sodium salt.
-
5% aq. NaHCO₃: If soluble in NaOH, this tests for strongly acidic groups. Phenols are typically not acidic enough to dissolve in bicarbonate solution.
-
5% aq. HCl: If insoluble in water and NaOH, this tests for basic functional groups (not applicable for this compound).
-
Organic Solvents: Test solubility in a range of solvents like ethanol, acetone, dichloromethane, and diethyl ether to establish a polarity profile.[13][14]
-
Biological Activity & Associated Pathways
Derivatives of this compound have recently been synthesized and evaluated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
Mechanism of Action: PARP-1 Inhibition
In cancer cells that have defects in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—inhibiting PARP-1 leads to a phenomenon known as synthetic lethality. When PARP-1 is inhibited, SSBs that occur naturally are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[15][16] While healthy cells can repair these DSBs using the HR pathway, BRCA-deficient cancer cells cannot, leading to genomic instability and cell death.[15][16] This targeted approach makes PARP inhibitors a promising class of anticancer drugs.
Caption: Logical workflow of PARP-1 inhibition leading to synthetic lethality in BRCA-deficient cells.
Conclusion
This compound possesses a distinct set of physicochemical properties defined by its chlorinated naphthazarin core. Its limited aqueous solubility, defined melting point, and characteristic spectral features are essential parameters for its study and application. The growing interest in this compound and its derivatives as targeted anticancer agents, specifically as PARP-1 inhibitors, highlights the importance of a thorough understanding of its chemical and physical behavior for future drug development and optimization.
References
- 1. This compound | CAS 14918-69-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C10H4Cl2O4 | CID 137321687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14918-69-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, a key intermediate in the development of various biologically active compounds. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this pivotal molecule.
Synthesis
The primary synthetic route to this compound involves a Friedel-Crafts acylation reaction between 1,4-dimethoxybenzene and dichloromaleic anhydride. This reaction proceeds through the formation of a mixture of dihydroxynaphthoquinone derivatives, from which the desired product can be isolated.
A general representation of the synthetic pathway is as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene and Dichloromaleic Anhydride
Materials:
-
1,4-Dimethoxybenzene
-
Dichloromaleic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure (Proposed):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Dissolve 1,4-dimethoxybenzene and dichloromaleic anhydride in anhydrous dichloromethane and add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
References
The Multifaceted Biological Activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a synthetic naphthoquinone derivative, and its analogues have emerged as a promising class of compounds with a broad spectrum of biological activities. The inherent reactivity of the quinone moiety, coupled with the influence of its substituents, allows for diverse interactions with biological macromolecules, making these compounds compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of the current state of research into the biological activities of DDN and its derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity
The anticancer properties of DDN and its derivatives have been extensively investigated against a variety of cancer cell lines. These compounds have demonstrated significant cytotoxic effects, often with IC50 values in the low micromolar to nanomolar range.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of this compound (referred to as Compound 14 in some studies) and related derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (14) | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [1] |
| A549 (Lung Carcinoma) | 14.67 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | - | [1] | |
| MOLT-3 (Acute Lymphoblastic Leukemia) | - | [1] | |
| 2,3-Dichloro-1,4-naphthoquinone (8) | HuCCA-1 (Cholangiocarcinoma) | 3.61 | [1] |
| A549 (Lung Carcinoma) | 110.29 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | - | [1] | |
| MOLT-3 (Acute Lymphoblastic Leukemia) | - | [1] |
Note: "-" indicates that the data was not provided in the cited source.
A dimethoxy derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), has also shown significant anti-tumor activities.
| Compound | Cell Line | IC50 (µM) |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP (Prostate Cancer) | 1 |
| CWR-22 (Prostate Cancer) | 3 | |
| PC-3 (Prostate Cancer) | 1.5 | |
| DU-145 (Prostate Cancer) | 3 | |
| HS-5 (Normal Bone Marrow) | 10 |
Experimental Protocols: Anticancer Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (DDN) or its derivatives
-
Human cancer cell lines (e.g., A549, HepG2, etc.)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.1% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Signaling Pathways in Anticancer Activity
The anticancer mechanism of DDN and its derivatives is multi-faceted, primarily involving the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of key signaling pathways.
Naphthoquinones are known to undergo redox cycling, a process that generates superoxide anions and other ROS.[2] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic cascades.[2]
Studies on naphthoquinone derivatives have shown that ROS generation can lead to the modulation of several key signaling pathways that regulate cell survival and apoptosis, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (AKT), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5] Specifically, some derivatives have been shown to increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, AKT, and STAT3, ultimately leading to apoptosis.[3][4][5]
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[6] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and apoptosis. Some derivatives of this compound have been investigated as potential PARP-1 inhibitors.
Antimicrobial Activity
Derivatives of 1,4-naphthoquinone have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties of these compounds are crucial for their ability to penetrate microbial cell membranes and interfere with cellular processes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5,8-dihydroxy-1,4-naphthoquinone against several microorganisms.[7]
| Compound | Microorganism | MIC50 (µg/mL) |
| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 14 |
| Proteus vulgaris | 10 | |
| Salmonella enteritidis | 6 | |
| Staphylococcus epidermidis | 2.4 | |
| Staphylococcus aureus | 1.2 | |
| Candida albicans | <0.6 |
While some studies have investigated derivatives of 2,3-dichloro-1,4-naphthoquinone, they found that certain heterocyclic derivatives were not sensitive against Escherichia coli, Aspergillus niger, and Candida tenuis.[8]
Experimental Protocols: Antimicrobial Assays
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Sterile saline or PBS
-
McFarland standard 0.5
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
Recent studies have highlighted the potential of DDN in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological features.
Quantitative Neuroprotective Data
This compound (DDN) has been shown to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and amyloid-β (Aβ42) aggregation.
| Activity | Target | IC50 (µM) / % Inhibition |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 14.5 |
| Aggregation Inhibition | Aβ42 Aggregation | >90% inhibition at 25 µM |
Experimental Protocols: Neuroprotective Assays
Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the AChE solution to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).
-
Substrate Addition: Add the substrate, ATCI, to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils.
Materials:
-
Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT) solution
-
Test compounds
-
96-well black plates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the peptide in HFIP to ensure it is in a monomeric state. Lyophilize the solution to remove HFIP. Reconstitute the peptide in a suitable buffer.
-
Aggregation Assay: In a 96-well plate, mix the Aβ42 solution with the test compound at various concentrations in phosphate buffer containing ThT.
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of samples with and without the test compound.
Conclusion
This compound and its derivatives represent a versatile and potent class of bioactive molecules. Their significant anticancer, antimicrobial, and emerging neuroprotective activities warrant further investigation. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate future research in this promising area of drug discovery. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design and development of novel therapeutics based on the naphthoquinone scaffold.
References
- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone | MDPI [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a synthetic naphthoquinone analog that has demonstrated notable antitumor activities. This technical guide delineates the current understanding of its mechanism of action in cancer cells, focusing on the induction of apoptosis, cell cycle modulation, and the perturbation of key signaling pathways. Drawing from studies on DDN and structurally related naphthoquinones, a multimodal mechanism is proposed, centering on the generation of reactive oxygen species (ROS) and the subsequent modulation of critical cell survival and proliferation pathways, including the MAPK, Akt, and STAT3 signaling cascades. This document provides a synthesis of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated cellular mechanisms to support further research and drug development efforts in this area.
Introduction
Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. They are widely distributed in nature and are known for their diverse pharmacological activities, including anticancer properties[1]. The anticancer effects of many naphthoquinones are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death. Furthermore, these compounds can interact with and inhibit the function of crucial cellular macromolecules, including proteins and nucleic acids, thereby disrupting cancer cell proliferation and survival[1].
This compound (DDN) is a synthetic derivative that has shown promise as an anticancer agent. This guide provides an in-depth examination of its mechanism of action, consolidating data on its cytotoxic effects and the molecular pathways it modulates.
Cytotoxicity and Induction of Apoptosis
DDN exhibits significant cytotoxic effects across various cancer cell lines. The primary mechanism of DDN-induced cell death is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DDN against several human cancer cell lines are summarized in Table 1. For comparison, data for the closely related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) are also included, which demonstrate a similar potency profile.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DDN | HepG2 | Hepatocellular Carcinoma | 0.27 - 14.67 | [2] |
| HuCCA-1 | Cholangiocarcinoma | 0.27 - 14.67 | [2] | |
| A549 | Lung Carcinoma | 0.27 - 14.67 | [2] | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.27 - 14.67 | [2] | |
| DCDMNQ | LNCaP | Prostate Cancer (Androgen-dependent) | 1 | [3][4][5] |
| CWR-22 | Prostate Cancer (Androgen-dependent) | 3 | [3][4][5] | |
| PC-3 | Prostate Cancer (Androgen-independent) | 1.5 | [3][4][5] | |
| DU-145 | Prostate Cancer (Androgen-independent) | 3 | [3][4][5] | |
| HS-5 | Normal Bone Marrow | 10 | [3][4][5] | |
| MCF-7 | Breast Cancer (Estrogen-positive) | 0.6 ± 0.02 | [6] | |
| MDA-MB-436 | Breast Cancer (Estrogen-negative) | 1.4 ± 0.25 | [6] | |
| Hs-578T | Breast Cancer (Estrogen-negative) | 3.1 ± 0.4 | [6] |
Table 1: IC50 values of DDN and DCDMNQ in various human cancer and normal cell lines.
Molecular Mechanisms of Apoptosis Induction
DDN induces apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by the modulation of the Bcl-2 family of proteins, which are central regulators of this process. Following treatment with DDN, cancer cells exhibit:
-
Upregulation of pro-apoptotic Bax protein: Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane.
-
Cleavage of Bid: Truncated Bid (tBid) also contributes to mitochondrial membrane permeabilization.
-
Downregulation of anti-apoptotic Bcl-xL protein: This relieves the inhibition of apoptosis.
-
Cleavage of Poly (ADP-ribose) polymerase (PARP): PARP cleavage by caspases is a hallmark of apoptosis.
-
DNA Fragmentation: A characteristic feature of late-stage apoptosis.
Notably, the levels of the anti-apoptotic protein Bcl-2 were reported to be unchanged by DDN treatment in human promyeloid leukemic HL-60 cells[7].
Modulation of Cell Cycle Progression
While direct studies on DDN's effect on the cell cycle are limited, research on the closely related DCDMNQ provides strong evidence that this class of compounds can induce cell cycle arrest.
In androgen-independent prostate cancer cell lines (PC-3 and DU-145), DCDMNQ was shown to inhibit progression through the cell cycle in a time-dependent manner[4][5]. In the CWR-22 prostate cancer cell line, DCDMNQ arrested cells in the G1 phase[4][5]. In breast cancer cell lines (MCF-7 and MDA-MB-436), DCDMNQ was found to arrest cells in the S-phase of the cell cycle[6]. This suggests that the specific phase of cell cycle arrest may be cell-type dependent.
Core Signaling Pathways Affected by DDN
The anticancer effects of naphthoquinones are often mediated by their impact on critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While direct evidence for DDN's modulation of these pathways is still emerging, studies on related compounds strongly implicate the involvement of ROS-mediated effects on the MAPK, Akt, and STAT3 signaling cascades.
Generation of Reactive Oxygen Species (ROS)
A central mechanism for the anticancer activity of many quinones is the generation of reactive oxygen species (ROS). Through redox cycling, DDN can lead to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also act as a signaling molecule to trigger apoptotic pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on other 1,4-naphthoquinone derivatives have shown that they can induce apoptosis by increasing the phosphorylation of the pro-apoptotic kinases p38 and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of the pro-survival kinase extracellular signal-regulated kinase (ERK)[8][9]. This differential regulation of MAPK family members shifts the cellular balance towards apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. It promotes cell growth, proliferation, and survival by phosphorylating and inactivating several pro-apoptotic targets. Naphthoquinone derivatives have been shown to induce apoptosis by decreasing the phosphorylation of Akt, thereby inhibiting this pro-survival pathway[8][9].
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. The inhibition of STAT3 phosphorylation and its downstream signaling is a key mechanism by which some naphthoquinones exert their anticancer effects[8][9].
Proposed Mechanism of Action: A Unified Model
Based on the available evidence, a plausible mechanism of action for DDN in cancer cells is proposed in the diagram below.
Proposed mechanism of action of DDN in cancer cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of DDN and related compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DDN and to calculate its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DDN stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DDN for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and PARP.
Materials:
-
Cancer cells treated with DDN
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DDN on cell cycle distribution.
Materials:
-
Cancer cells treated with DDN
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cells treated with DDN
-
Serum-free medium
-
DCFH-DA stock solution (in DMSO)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with DDN for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion and Future Directions
This compound (DDN) is a potent anticancer agent that induces apoptosis in cancer cells through the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins. While direct evidence is still accumulating, the mechanism of action of DDN is likely multifaceted, involving the generation of reactive oxygen species and the subsequent disruption of key pro-survival signaling pathways, including the MAPK, PI3K/Akt, and STAT3 cascades. Furthermore, evidence from structurally similar compounds suggests that DDN may also induce cell cycle arrest.
Future research should focus on unequivocally delineating the specific molecular targets of DDN within these signaling pathways. Quantitative analyses of DDN-induced cell cycle arrest and ROS production in a broader range of cancer cell lines are also warranted. A deeper understanding of the intricate mechanisms underlying the anticancer activity of DDN will be crucial for its potential development as a therapeutic agent. The detailed protocols and compiled data in this guide provide a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 7. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Origin and Biological Activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activities. While the naphthoquinone scaffold is prevalent in numerous natural products, this specific dichlorinated derivative has not been isolated from any natural source and is exclusively the product of chemical synthesis. This technical guide provides a comprehensive overview of its synthetic nature, detailed experimental protocols for its biological evaluation, and a summary of its quantitative biological data, with a focus on its potential as an anticancer agent and a neuroprotective compound.
Is this compound a Natural Product?
Extensive literature reviews and database searches confirm that this compound is a synthetic compound . The naphthoquinone core structure is indeed a common motif in a wide array of natural products, such as juglone, lawsone, and vitamins K.[1] However, the specific substitution pattern of two chlorine atoms at the 2 and 3 positions, combined with hydroxyl groups at the 5 and 8 positions, has not been reported in any naturally occurring molecule to date. Chemical suppliers explicitly label it as a synthetic organic compound.[2]
The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of dichloromaleic anhydride with 1,4-dimethoxybenzene, which leads to a mixture of dichlorinated dihydroxy naphthoquinones.[3] Further purification and modification steps are then employed to isolate the desired this compound. The presence of the dichloro- substitution pattern is a strong indicator of a synthetic origin, as halogenated natural products of this type are exceedingly rare.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a range of promising biological activities, positioning them as valuable lead compounds in drug discovery.
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. The substitution of 5,8-dihydroxy groups on the 2,3-dichloro-1,4-naphthoquinone core has been shown to improve its anticancer activity. The dimethoxy analog, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has also been evaluated for its antitumor effects on prostate cancer cell lines, where it was found to inhibit cell growth and induce apoptosis.[2][4] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[4]
Neuroprotective and Enzyme Inhibition Activities
Intriguingly, this compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and amyloid-β (Aβ42) aggregation, two key targets in the pathology of Alzheimer's disease.[5][6] This dual-action capability makes it a particularly interesting candidate for the development of multi-target drugs for neurodegenerative disorders. Furthermore, derivatives of this compound are being explored as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in cancer therapy.[1][7]
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound and a closely related derivative.
| Compound | Target/Assay | Cell Line(s) | IC50/Activity | Reference(s) |
| This compound | MOLT-3 (Leukemia) | MOLT-3 | 0.27 µM | |
| HuCCA-1 (Cholangiocarcinoma) | HuCCA-1 | 14.67 µM | ||
| Acetylcholinesterase (AChE) Inhibition | - | 14.5 µM | [5][6] | |
| Aβ42 Aggregation Inhibition | - | >90% inhibition at 25 µM | [5][6] | |
| Antioxidant (ABTS assay) | - | 9.8 µM | [5][6] | |
| Antioxidant (Reducing power) | - | 4.3 µM | [5][6] | |
| 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate Cancer) | LNCaP | 1 µM | [2][8] |
| CWR-22 (Prostate Cancer) | CWR-22 | 3 µM | [2][8] | |
| PC-3 (Prostate Cancer) | PC-3 | 1.5 µM | [2][8] | |
| DU-145 (Prostate Cancer) | DU-145 | 3 µM | [2][8] | |
| HS-5 (Bone Marrow) | HS-5 | 10 µM | [2][8] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, its biological activities suggest the involvement of several key cellular processes.
PARP-1 Inhibition and DNA Repair
As a potential PARP-1 inhibitor, this compound can interfere with the DNA damage repair pathway. In cancer cells with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), the inhibition of PARP-1 can lead to synthetic lethality and targeted cell death.
Figure 1: Simplified workflow of PARP-1 inhibition.
Induction of Apoptosis in Cancer Cells
The cytotoxic effects of naphthoquinones are often linked to their ability to induce apoptosis. This can be triggered by various stimuli, including the generation of reactive oxygen species (ROS) and the subsequent activation of signaling cascades involving MAPKs, AKT, and STAT3.
Figure 2: General apoptosis induction by naphthoquinones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the nucleophilic substitution reaction to create derivatives from the parent compound.[1][7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired piperazine or other amine-containing compound (1 equivalent) in dichloromethane (DCM).
-
Base Addition: Add a solution of sodium carbonate (Na₂CO₃) in DCM to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30-45 minutes, during which a color change should be observed. Continue stirring overnight.
-
Workup: Filter the reaction mixture to remove solids. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol or ethyl acetate/hexane).
-
Characterization: Confirm the structure of the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[3]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to measure the inhibition of AChE.[7]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Aβ42 Aggregation Inhibition Assay (Thioflavin T)
This assay is used to monitor the aggregation of the Aβ42 peptide, a hallmark of Alzheimer's disease.[5][6]
-
Peptide Preparation: Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate assay buffer (e.g., phosphate buffer) to the desired final concentration.
-
Assay Setup: In a 96-well plate, mix the Aβ42 peptide solution with various concentrations of this compound. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.
-
Thioflavin T (ThT) Addition: Add a solution of ThT to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation for each concentration of the compound compared to the control.
Conclusion
This compound is a synthetic compound with a promising profile of biological activities, particularly in the fields of oncology and neurodegenerative diseases. Its demonstrated efficacy as a cytotoxic agent and a dual inhibitor of key Alzheimer's disease targets underscores its potential as a lead structure for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and related compounds. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a synthetic naphthoquinone derivative of significant interest. The document consolidates available quantitative data, outlines experimental methodologies for key antioxidant assays, and explores the potential mechanisms of action, including redox cycling and the putative involvement of the Nrf2 signaling pathway. Visual representations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's biochemical interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antioxidant research, pharmacology, and drug development.
Introduction
Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system with two ketone groups. They are widely distributed in nature and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (DDN) is a synthetic naphthoquinone that has demonstrated notable antioxidant potential, making it a promising candidate for further investigation in the context of oxidative stress-related diseases. This guide delves into the technical details of its antioxidant capabilities.
Quantitative Antioxidant Activity
The antioxidant capacity of DDN has been quantified using various in vitro assays. The available data, primarily from a key study investigating its potential as a therapeutic agent for Alzheimer's disease, is summarized below.
| Antioxidant Assay | IC50 Value (µM) | Reference |
| ABTS Radical Scavenging Activity | 9.8 | [1] |
| Reducing Power | 4.3 | [1] |
Table 1: Summary of Quantitative Antioxidant Data for this compound [1]
These values indicate that DDN is a potent antioxidant, with a strong capacity to scavenge free radicals and reduce oxidized species.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the precise, step-by-step protocols used to generate the IC50 values for DDN are not fully detailed in the primary literature, this section provides comprehensive, generalized methodologies for the key assays mentioned.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
General Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Assay Procedure:
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound (DDN) at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.
-
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Reducing Power Assay
This assay evaluates the ability of a compound to donate an electron and reduce an oxidant.
Principle: The reducing power is determined by the ability of the antioxidant to reduce the ferricyanide complex (Fe³⁺) to the ferrocyanide complex (Fe²⁺). The ferrocyanide then reacts with ferric chloride to form a blue-colored complex (Prussian blue), which has a maximum absorbance at 700 nm. A higher absorbance indicates greater reducing power.
General Protocol:
-
Reaction Mixture Preparation:
-
A solution of the test compound (DDN) at various concentrations is mixed with phosphate buffer (e.g., 0.2 M, pH 6.6) and potassium ferricyanide (1%).
-
-
Incubation:
-
The mixture is incubated at an elevated temperature (e.g., 50°C) for a specific time (e.g., 20 minutes).
-
-
Reaction Termination and Color Development:
-
Trichloroacetic acid (TCA, 10%) is added to stop the reaction.
-
The mixture is centrifuged, and the supernatant is collected.
-
Ferric chloride (0.1%) is added to the supernatant.
-
-
Measurement:
-
The absorbance of the resulting solution is measured at 700 nm.
-
A standard reducing agent, such as ascorbic acid, is used for comparison.
-
-
Analysis: The results are typically expressed as absorbance values or as equivalents of a standard antioxidant. The IC50 value represents the concentration at which the absorbance is 0.5 or the concentration that shows 50% of the activity of a standard.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of DDN is likely mediated through multiple mechanisms, characteristic of many naphthoquinones.
Redox Cycling
Naphthoquinones are known to undergo redox cycling, a process that can have both antioxidant and pro-oxidant consequences.
Process:
-
Reduction: The quinone moiety of DDN can be reduced by cellular reductants (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone.
-
Electron Transfer to Oxygen: The reduced form can then donate an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻•).
-
ROS Generation: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), and subsequently to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.
While this process generates reactive oxygen species (ROS), the ability of the hydroquinone form to directly scavenge other, more damaging radicals can contribute to a net antioxidant effect under certain conditions. The overall outcome depends on the specific cellular environment and the relative rates of the different reactions.
Putative Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system. While direct evidence for DDN is lacking, other naphthoquinones have been shown to activate the Nrf2 pathway.
Hypothesized Mechanism:
-
Keap1 Modification: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some naphthoquinones, can react with cysteine residues on Keap1.
-
Nrf2 Release and Translocation: This modification of Keap1 leads to a conformational change, causing the release of Nrf2.
-
ARE Binding and Gene Expression: The freed Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
The activation of this pathway leads to a long-lasting and broad-spectrum antioxidant response. Further research is required to confirm the role of this pathway in the antioxidant activity of DDN.
References
CAS number and synonyms for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a synthetic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, and key experimental data and protocols relevant to its application in research and drug development.
Chemical Identity and Properties
This compound, a member of the naphthoquinone family, is distinguished by two chlorine substituents at the 2 and 3 positions and hydroxyl groups at the 5 and 8 positions of its core structure.[1] Its chemical structure lends it to a variety of reactions, including oxidation and substitution, making it a versatile precursor for further chemical modification.[1]
CAS Number: 14918-69-5[1][2][3][4][5]
Synonyms:
-
2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione[1]
-
6,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione[1]
-
DDNQ cpd[6]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [2][3][5] |
| Molecular Weight | 259.04 g/mol | [2][3][5] |
| Appearance | Orange to Brown to Dark red powder/crystal | [4] |
| Melting Point | 197-199 °C | [2][7] |
| Purity | >95% to >97% (HPLC) | [2][4] |
| SMILES String | Oc1ccc(O)c2C(=O)C(Cl)=C(Cl)C(=O)c12 | [2] |
| InChI Key | UVESKDKGJSABKP-UHFFFAOYSA-N | [2] |
Synthesis and Derivatization
However, this compound serves as a valuable starting material for the synthesis of various derivatives, particularly through nucleophilic substitution reactions where one of the chlorine atoms is displaced.
Experimental Protocol: General Synthesis of Piperazine-Substituted Derivatives
A general method for the synthesis of piperazine-substituted derivatives of this compound has been described.[1][2] This procedure is foundational for creating a library of compounds for screening purposes.
Materials:
-
This compound
-
Corresponding piperazine compound
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound and the specific piperazine compound in dichloromethane (DCM) is prepared.[1][2]
-
This solution is added to a solution of Na₂CO₃ in DCM and stirred for 30–45 minutes at room temperature.[1][2]
-
The reaction mixture, which will change color, is stirred at room temperature overnight and then filtered.[1][2]
-
The organic layer is collected, dried with Na₂SO₄, and filtered again.[1][2]
-
The final product is purified using column chromatography.[1][2]
Figure 1. General workflow for the synthesis of piperazine-substituted derivatives.
Biological Activity and Potential Applications
This naphthoquinone has garnered interest for its potential antimicrobial and anticancer properties.[1] Its derivatives are being explored as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making it a target for cancer therapy.[1][2]
Anticancer Activity
Derivatives of 2,3-dichloro-1,4-naphthoquinone have demonstrated cytotoxic effects against various cancer cell lines.[8] For instance, the related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone has shown significant anti-tumor activity against both androgen-dependent and -independent prostate cancer cell lines.[9][10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HuCCA-1, A549)
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Antimicrobial Activity
Naphthoquinones are known for their antimicrobial effects.[12][13] The related compound 5,8-dihydroxy-1,4-naphthoquinone has shown inhibitory activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans.[12][13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)
-
Sterile paper disks
-
Test compound solution at a known concentration
-
Positive and negative controls (e.g., standard antibiotic and solvent)
Procedure:
-
Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of an agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measure the diameter of the zone of inhibition around each disk.[14]
PARP-1 Inhibition
Derivatives of this compound are being investigated as potential PARP-1 inhibitors.[1][2] PARP-1 inhibitors can potentiate the effects of chemotherapy, especially in cancers with deficiencies in DNA repair pathways like those involving BRCA1 and BRCA2.[15]
Experimental Protocol: PARP-1 Enzyme Activity Assay (Fluorometric)
This assay quantifies PARP-1 activity and can be used to screen for inhibitors.
Materials:
-
Recombinant PARP-1 enzyme
-
NAD⁺ (substrate)
-
Activated DNA
-
Test inhibitor compound
-
Developer reagent for fluorescent signal generation
-
96-well microtiter plate reader with fluorescence readout
Procedure:
-
In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding NAD⁺.
-
Incubate to allow for the PARP-1 catalyzed reaction to proceed.
-
Stop the reaction and add a developer reagent that converts a substrate into a fluorescent product in proportion to the amount of NAD⁺ consumed.
-
Read the fluorescence signal using a plate reader.
-
A decrease in signal compared to the control (no inhibitor) indicates PARP-1 inhibition.
Signaling Pathway Interactions
Naphthoquinones are known to interact with various cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and by acting as electrophiles that can modify proteins.
Figure 2. Conceptual overview of naphthoquinone-induced cellular signaling.
Naphthoquinones can induce oxidative stress through redox cycling, leading to the generation of ROS. This can activate stress-response pathways such as the Nrf2/ARE pathway.[3] Additionally, their electrophilic nature allows them to form covalent bonds with nucleophilic residues (like cysteine) in proteins, potentially altering the function of key signaling molecules like receptor tyrosine kinases (RTKs).[3] The inhibition of PARP-1 represents a more direct interaction with a specific molecular target, leading to the inhibition of DNA repair and subsequent apoptosis, particularly in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]
- 7. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Dawn of Naphthoquinones: An In-depth Guide to Their Early Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted naphthoquinones, a class of organic compounds derived from naphthalene, have a rich and fascinating history intertwined with the development of organic chemistry and pharmacology. From their initial isolation as vibrant natural pigments to their recognition as potent bioactive molecules, the journey of these compounds has paved the way for the discovery of numerous therapeutic agents. This technical guide delves into the seminal discoveries, pioneering synthetic efforts, and early biological investigations that laid the foundation for our current understanding of substituted naphthoquinones. We will explore the initial characterization of key compounds such as juglone, lapachol, lawsone, and plumbagin, providing a comprehensive overview of the experimental methodologies and quantitative data from these early studies.
A Timeline of Discovery: Key Milestones in the Early History of Substituted Naphthoquinones
The 19th and early 20th centuries witnessed a surge in the exploration of natural products, leading to the isolation and characterization of several important substituted naphthoquinones.
Key Early Discoveries of Substituted Naphthoquinones
Juglone (5-hydroxy-1,4-naphthoquinone)
The story of juglone is a classic example of the journey from observing a natural phenomenon to identifying the causative chemical agent.
-
Early Observations and Isolation: The allelopathic effects of the black walnut tree (Juglans nigra), where surrounding vegetation struggles to grow, have been known for centuries. In 1856, Vogel and Reischauer first isolated a yellow crystalline compound from the walnut husk, which they named "nucin". This was the first recorded isolation of what would later be identified as juglone. The compound's role as the allelopathic agent was scientifically reported in 1881.
-
Structural Elucidation and Synthesis: The correct chemical structure of juglone as 5-hydroxy-1,4-naphthoquinone was determined, and its first synthesis was achieved in 1887 by August Bernthsen and August Semper.
Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone)
Lapachol, a vibrant yellow compound, was another early discovery from the plant kingdom that sparked significant chemical and medical interest.
-
Isolation from the Lapacho Tree: In 1882, the Italian chemist Emanuele Paternò isolated lapachol from the bark of the lapacho tree (Tabebuia avellanedae, now Handroanthus impetiginosus).[1][2] This discovery was a significant contribution to the field of phytochemistry.[2]
-
Early Biological Investigations: Initial studies on lapachol and its derivatives in the early 20th century began to uncover its diverse biological activities, including antimicrobial and antitumor properties, laying the groundwork for decades of research into its therapeutic potential.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Named after the plant genus Plumbago, from which it was first isolated, plumbagin is a potent naphthoquinone with a long history of use in traditional medicine.
-
Isolation and Structural Determination: Plumbagin was first isolated from the roots of Plumbago species.[3][4] Its correct chemical formula was elucidated in 1928 by Madinaveitia and Gallego.[5]
Lawsone (2-hydroxy-1,4-naphthoquinone)
Lawsone is the iconic red-orange pigment responsible for the dyeing properties of the henna plant (Lawsonia inermis).
-
Isolation and Characterization: Although henna has been used for millennia, the active compound, lawsone, was first isolated in 1959.[2] It is present in the leaves at a concentration of 1.0–1.4% by weight.[2]
Early Experimental Protocols
The methodologies employed by 19th and early 20th-century chemists were foundational to the field of natural product chemistry. Below are detailed descriptions of the key experimental protocols of the era.
General Workflow for the Isolation of Naphthoquinones from Plant Material
The early isolation of naphthoquinones from their natural sources typically followed a multi-step process involving extraction, purification, and crystallization.
1. Extraction of Juglone (Nucin) from Walnut Husks (A plausible early method based on Vogel and Reischauer, 1856):
-
Starting Material: Fresh, green walnut husks.
-
Procedure:
-
The husks were crushed to a pulp.
-
The pulp was extracted with a suitable solvent of the era, likely ether or ethanol, to dissolve the organic compounds.
-
The solvent was then carefully evaporated, leaving behind a crude, colored residue.
-
This residue was likely subjected to further purification steps, such as washing with water to remove water-soluble impurities.
-
The purified material was then recrystallized from a solvent like hot ethanol or acetic acid to obtain the yellow, crystalline "nucin" (juglone).
-
2. Extraction of Plumbagin from Plumbago Roots (A general early 20th-century method):
-
Starting Material: Dried and powdered roots of Plumbago zeylanica.[6]
-
Procedure:
-
The powdered root material was subjected to continuous extraction in a Soxhlet apparatus using a solvent such as chloroform or a mixture of chloroform and methanol.[6]
-
The resulting extract was concentrated under reduced pressure to yield a crude residue.[6]
-
This crude extract was then subjected to column chromatography over silica gel.[6]
-
The column was eluted with a mixture of n-hexane and ethyl acetate, with increasing polarity.[6]
-
Fractions containing plumbagin were identified by their characteristic yellow color and collected.
-
The solvent was evaporated from the collected fractions to yield crystalline plumbagin.
-
3. Synthesis of Juglone (Bernthsen and Semper, 1887 - A conceptual representation):
-
Starting Material: A dihydroxynaphthalene or a related derivative.
-
Key Reaction: Oxidation using a strong oxidizing agent, such as chromic acid, to introduce the quinone functionality.
-
Purification: The crude product would then be purified by recrystallization.
The Hooker Oxidation Reaction (1936)
In 1936, Samuel C. Hooker described a fascinating reaction involving the oxidation of certain 2-hydroxy-3-alkyl-1,4-naphthoquinones, most notably lapachol, with potassium permanganate.[7] This reaction resulted in the shortening of the alkyl side chain by one methylene unit.
Experimental Protocol for the Hooker Oxidation of Lapachol:
-
Starting Material: Lapachol.
-
Reagents: Alkaline potassium permanganate solution.
-
Procedure:
-
Lapachol was dissolved in a suitable alkaline solution.
-
A solution of potassium permanganate was added portion-wise to the lapachol solution, likely with cooling to control the exothermic reaction.
-
The reaction mixture was stirred until the characteristic purple color of the permanganate disappeared, indicating its consumption.
-
The manganese dioxide precipitate was removed by filtration.
-
The filtrate was acidified, leading to the precipitation of the product with a shortened side chain.
-
The product was collected by filtration and purified by recrystallization.
-
Mechanism of the Hooker Oxidation:
The mechanism of the Hooker oxidation is complex and involves several steps, including oxidation of the double bond in the side chain, decarboxylation, and subsequent ring closure.
Quantitative Data from Early Studies
Early characterization of these newly discovered compounds relied heavily on physical properties and elemental analysis.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| Juglone | C₁₀H₆O₃ | 174.15 | 162-163 | Yellow solid | Slightly soluble in water |
| Lapachol | C₁₅H₁₄O₃ | 242.27 | 139-140 | Yellow crystalline solid | Soluble in ethanol, acetone; sparingly soluble in water |
| Plumbagin | C₁₁H₈O₃ | 188.18 | 76-78 | Orange-yellow needles | Soluble in chloroform, benzene, ethanol, acetone |
| Lawsone | C₁₀H₆O₃ | 174.15 | 192-195 (decomposes) | Yellow to reddish-brown powder | Soluble in ethanol, acetone; poorly soluble in water |
Data compiled from various sources, including early 20th-century literature and modern databases that cite historical data.[2][3][8][9][10][11]
Early spectroscopic data, though rudimentary by today's standards, provided the first glimpses into the molecular structures of these compounds. For example, early UV-Vis spectroscopy of lawsone showed characteristic absorption bands that were pH-dependent, hinting at its acidic nature and the presence of a chromophore.[9]
Conclusion
The early discoveries of substituted naphthoquinones were pivotal moments in the history of natural product chemistry. The meticulous work of pioneering chemists in isolating, characterizing, and synthesizing these compounds laid the essential groundwork for understanding their chemical properties and biological activities. The experimental protocols they developed, though seemingly simple by modern standards, were innovative for their time and paved the way for the sophisticated techniques used today in drug discovery and development. The legacy of these early explorations continues to inspire researchers to investigate the vast chemical diversity of the natural world in the quest for new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.org.co [scielo.org.co]
- 3. acs.org [acs.org]
- 4. redalyc.org [redalyc.org]
- 5. seejph.com [seejph.com]
- 6. Naphthoquinone antimalarials; the Hooker oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNQ) is a crucial scaffold in medicinal chemistry. Its electron-deficient quinone ring, coupled with two reactive chlorine atoms, makes it an excellent starting material for the synthesis of a diverse range of derivatives. The core structure is found in numerous natural products with significant biological activity.[1][2] The primary synthetic route to its derivatives involves the nucleophilic substitution of one or both chlorine atoms at the C-2 and C-3 positions.[1][3] This allows for the introduction of various functional groups containing nitrogen, oxygen, or sulfur, leading to novel compounds with potential therapeutic applications, including anticancer, antifungal, and antibacterial agents.[1][3][4] Notably, recent studies have focused on synthesizing DDNQ derivatives as potential PARP-1 (poly(ADP-ribose)-polymerase 1) inhibitors for targeted cancer therapy.[2][5]
These notes provide a detailed protocol for the synthesis of this compound derivatives via nucleophilic substitution, along with data for characterization and a workflow for the experimental process.
General Synthesis Workflow
The overall process for synthesizing and characterizing DDNQ derivatives follows a standard chemical synthesis workflow. The key stages include the reaction setup, monitoring, product isolation, purification, and finally, structural confirmation.
Caption: General experimental workflow for synthesis and characterization.
Synthetic Pathway: Nucleophilic Substitution
The most common method for derivatization is the nucleophilic aromatic substitution reaction. A nucleophile (Nu-H), such as an amine or thiol, attacks one of the electrophilic carbon atoms (C-2 or C-3) bearing a chlorine atom. In the presence of a base, hydrochloric acid (HCl) is eliminated, resulting in the substitution of a chlorine atom with the nucleophilic moiety. Typically, mono-substitution is favored due to the electron-donating effect of the newly introduced group, which deactivates the second chlorine atom from further substitution.[4]
Caption: General reaction scheme for mono-substitution of DDNQ.
Experimental Protocols
The following protocols are generalized from several literature procedures for the synthesis of nitrogen- and sulfur-containing derivatives.[2][5][6]
4.1. Materials and Equipment
-
Starting Material: this compound (CAS: 14918-69-5)[7]
-
Nucleophiles: Appropriate amine (e.g., piperazine, thiomorpholine) or thiol derivative.[2][6]
-
Base: Anhydrous sodium carbonate (Na₂CO₃).
-
Solvent: Anhydrous Dichloromethane (DCM) or Ethanol.
-
Equipment: Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator, column chromatography setup (silica gel), TLC plates.
4.2. General Protocol for Synthesis of Mono-substituted Derivatives
This procedure is adapted for the synthesis of piperazine-substituted DDNQ derivatives.[2][5]
-
Preparation: In a round-bottom flask, prepare a solution of anhydrous sodium carbonate (Na₂CO₃) in the chosen anhydrous solvent (e.g., 10 mL DCM).
-
Reactant Addition: In a separate flask, dissolve this compound (1.0 eq) and the desired nucleophile (1.0 eq) in the same solvent (e.g., 15 mL DCM).
-
Reaction Initiation: Add the solution from step 2 to the sodium carbonate solution from step 1. Stir the resulting mixture vigorously at room temperature. The reaction mixture will typically undergo an immediate color change.
-
Reaction Time: Allow the reaction to proceed with stirring for 12-24 hours at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, filter the reaction mixture to remove the base and any precipitated salts.
-
If the reaction was performed in ethanol, add chloroform or DCM to the mixture and wash the organic layer with water (4 x 30 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Chloroform, Hexane:EtOAc).
-
-
Characterization: Characterize the purified compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine its melting point.
Data Presentation: Examples of Synthesized Derivatives
The following tables summarize quantitative data for a series of synthesized DDNQ derivatives based on the protocol described above.
Table 1: Reaction Conditions and Yields for DDNQ Derivatives (Data sourced from Gecibesler et al., 2024)[2][5]
| Compound ID | Nucleophile | Solvent | Base | Yield (%) | m.p. (°C) |
| 3 | Thiomorpholine | DCM | Na₂CO₃ | 67 | 245–246 |
| 5 | 4-Methylpiperazine | DCM | Na₂CO₃ | 72 | 195–196 |
| 7 | Homopiperazine | DCM | Na₂CO₃ | 65 | 210–211 |
| 9 | 1-(2-Pyridyl)piperazine | DCM | Na₂CO₃ | 68 | Purple Oil |
| 11 | 1-(2-Pyrimidinyl)piperazine | DCM | Na₂CO₃ | 75 | 224–225 |
| 13 | 1-(Diphenylmethyl)piperazine | DCM | Na₂CO₃ | 70 | 235–236 |
Table 2: Spectroscopic Data for Selected DDNQ Derivatives (Data sourced from Gecibesler et al., 2024)[2][5]
| Compound ID | FT-IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| 3 | 1683 (C=O), 1605 (C=C), 2997 (-CH) | 12.53, 12.51 (s, 2H, -OH), 7.06–7.14 (m, 2H, Ar-H), 3.66 (t, 2H, –NCH₂), 2.72 (t, 2H, –SCH₂) |
| 9 | 1644 (C=O), 1592 (C=C), 2916 (-CH) | 12.66, 12.25 (s, 2H, -OH), 6.61–8.14 (m, 6H, Ar-H), 3.67 (s, 4H, –NCH₂) |
Applications in Research and Drug Development
Derivatives of this compound are of significant interest to the drug development community. The versatile nature of the DDNQ core allows for the creation of large libraries of compounds for screening.
-
Anticancer Agents: Many derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2] The piperazine-substituted compounds, in particular, have been investigated as potential PARP-1 inhibitors, a class of drugs used in targeted cancer therapy.[2][5]
-
Antimicrobial Agents: The naphthoquinone scaffold is known for its antifungal and antibacterial properties.[1] Modification at the C-2 and C-3 positions can modulate this activity and selectivity.
-
Material Science: Naphthoquinone derivatives can also be used as dyes and functional materials in organic electronics.[8]
The protocols and data presented here provide a solid foundation for researchers looking to explore the synthesis and application of this valuable class of compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound 95 14918-69-5 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Nucleophilic Substitution on 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the nucleophilic substitution on 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a versatile scaffold for the synthesis of novel bioactive compounds. The protocols cover reactions with nitrogen, oxygen, and sulfur nucleophiles, yielding a diverse range of derivatives with potential applications in drug discovery, particularly in the development of anticancer agents. The synthesized compounds have shown promise as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. This document also presents a summary of quantitative data for representative reactions and visualizes the experimental workflow and the targeted PARP-1 signaling pathway.
Introduction
Naphthoquinones are a class of organic compounds found in various natural products and are known for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The targeted modification of the naphthoquinone scaffold through synthetic chemistry allows for the generation of novel derivatives with enhanced potency and selectivity. This compound is a key starting material for such modifications due to the reactivity of its chlorine atoms towards nucleophilic substitution. This allows for the introduction of various functional groups at the 2- and 3-positions of the naphthoquinone ring, leading to the creation of libraries of compounds for biological screening.[1][3]
Recent studies have highlighted the potential of piperazine-substituted this compound derivatives as potent inhibitors of PARP-1.[4][5] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP-1 inhibitors a promising class of anticancer drugs.
Experimental Protocols
The following protocols describe general procedures for the nucleophilic substitution on this compound with different classes of nucleophiles.
Protocol 1: Synthesis of Piperazine-Substituted Derivatives (Nitrogen Nucleophiles)
This protocol is adapted from the synthesis of potential PARP-1 inhibitors.[4][5]
Materials:
-
This compound
-
Substituted piperazine (e.g., 1-(3,4-dichlorophenyl)piperazine, 1-(2-pyridyl)piperazine)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of this compound (1 equivalent) and the corresponding substituted piperazine (1 equivalent) in dichloromethane.
-
In a separate flask, prepare a solution of sodium carbonate in dichloromethane.
-
Add the naphthoquinone-piperazine solution to the sodium carbonate solution and stir the reaction mixture at room temperature for 30-45 minutes. The reaction mixture will typically undergo a color change.
-
Continue stirring the reaction at room temperature overnight.
-
Filter the reaction mixture to remove any solids.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final piperazine-substituted derivative.
Protocol 2: Synthesis of Alkoxy-Substituted Derivatives (Oxygen Nucleophiles)
This protocol describes a general method for the introduction of an alkoxy group.
Materials:
-
2,3-Dichloro-1,4-naphthoquinone (as a representative starting material)
-
Alcohol (e.g., methanol, ethanol)
-
Triethylamine (Et₃N) or other suitable base
Procedure:
-
Dissolve 2,3-Dichloro-1,4-naphthoquinone (1 equivalent) in the corresponding alcohol, which acts as both the nucleophile and the solvent.
-
Add triethylamine (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the 2-alkoxy-3-chloro-1,4-naphthoquinone derivative.
Protocol 3: Synthesis of Thio-Substituted Derivatives (Sulfur Nucleophiles)
This protocol outlines a general procedure for the reaction with thiol nucleophiles.
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Thiol (e.g., cyclohexanethiol)
-
Dry acetone
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Dissolve 2,3-Dichloro-1,4-naphthoquinone (1 equivalent) and the thiol (1 equivalent) in dry acetone.
-
Add the base (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with heating, as required, while monitoring by TLC.
-
Once the reaction is complete, filter off any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thio-substituted naphthoquinone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted naphthoquinone derivatives.
Table 1: Synthesis of Piperazine-Substituted this compound Derivatives [4]
| Compound | Nucleophile | Yield (%) | Melting Point (°C) |
| 3 | Thiomorpholine | 67 | 245–246 |
| 5 | 1-(3,4-dichlorophenyl)piperazine | 75 | 226–227 |
| 9 | 1-(2-pyridyl)piperazine | 68 | - (Purple oil) |
Table 2: Synthesis of N- and S-Substituted 2,3-Dichloro-1,4-naphthoquinone Derivatives [6]
| Compound | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4 | 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro-[1][7]triazole-3-thione | Toluene | Et₃N | 80 | 4 | 78 |
| 5 | 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro-[1][7]triazole-3-thione | EtOH | K₂CO₃ | 40 | 4 | 89 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted this compound derivatives.
Caption: General workflow for nucleophilic substitution.
Targeted Signaling Pathway: PARP-1 Inhibition
The synthesized naphthoquinone derivatives, particularly the piperazine-substituted compounds, have been identified as potential inhibitors of PARP-1. The diagram below illustrates the central role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone as a Potential PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair pathways.[1][2] Its over-expression in various cancers makes it an attractive target for therapeutic intervention.[3][4] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][5]
The naphthoquinone scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer properties.[6][7] Recent studies have explored derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNQ) as potential PARP-1 inhibitors. While direct enzymatic inhibition data for DDNQ is not yet extensively published, in silico molecular docking and dynamics studies of its derivatives suggest a strong potential for this chemical class to interact with and inhibit PARP-1.[5][8]
These application notes provide an overview of the potential of this compound as a scaffold for PARP-1 inhibitor development, supported by data from its derivatives and related compounds. Detailed protocols for evaluating the PARP-1 inhibitory activity and cellular effects of such compounds are also presented.
Data Presentation
In Silico PARP-1 Inhibition Data for DDNQ Derivatives
Molecular docking studies have been conducted on piperazine-substituted derivatives of this compound to predict their binding affinity to the PARP-1 active site. The following table summarizes the docking scores and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) scores for selected derivatives, indicating their theoretical potential as PARP-1 inhibitors.[5]
| Compound ID | Structure | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| Derivative 5 | 2-chloro-5,8-dihydroxy-3-(4-methylpiperazin-1-yl)-1,4-naphthoquinone | -7.17 | -52.51 |
| Derivative 9 | 2-chloro-5,8-dihydroxy-3-(4-ethylpiperazin-1-yl)-1,4-naphthoquinone | -7.41 | -43.77 |
| Derivative 13 | 2-chloro-5,8-dihydroxy-3-(4-propylpiperazin-1-yl)-1,4-naphthoquinone | -7.37 | -62.87 |
Table 1: In silico PARP-1 binding data for representative derivatives of this compound. Data sourced from in silico molecular docking and molecular dynamics studies.[5]
Cytotoxicity of Naphthoquinone Derivatives
The cytotoxic effects of various naphthoquinone derivatives have been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potential of this class of compounds to inhibit cancer cell proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Cancer | 1 |
| CWR-22 | Prostate Cancer | 3 | |
| PC-3 | Prostate Cancer | 1.5 | |
| DU-145 | Prostate Cancer | 3 | |
| Compound 11 (a 1,4-naphthoquinone derivative) | HuCCA-1 | Cholangiocarcinoma | 0.15 |
| A549 | Lung Carcinoma | 1.55 | |
| HepG2 | Hepatocellular Carcinoma | 0.23 | |
| MOLT-3 | Lymphoblastic Leukemia | 0.19 | |
| Isoquinolinone-Naphthoquinone Hybrid 5c | C6 Glioma | Glioma | 1.34 |
| U87MG Glioma | Glioma | 1.28 | |
| Isoquinolinone-Naphthoquinone Hybrid 5d | C6 Glioma | Glioma | 1.35 |
| U87MG Glioma | Glioma | 1.33 |
Table 2: Cytotoxicity (IC50) values of selected naphthoquinone derivatives against various cancer cell lines.[1][9][10]
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 signaling in DNA repair and the proposed mechanism of inhibition.
Experimental Workflow for In Vitro PARP-1 Inhibition Assay
References
- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone in Alzheimer's research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current research is focused on identifying multi-target compounds that can address the complex pathology of AD. 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DCDHNQ), a naphthoquinone derivative also referred to as DDN, has emerged as a promising candidate in Alzheimer's research. This document provides a comprehensive overview of the application of DCDHNQ in AD research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action and Therapeutic Potential
DCDHNQ exhibits a multi-faceted therapeutic potential for Alzheimer's disease by targeting key pathological pathways. Its primary mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-β42 (Aβ42). Additionally, DCDHNQ possesses significant antioxidant properties, which are crucial in combating the oxidative stress implicated in AD pathogenesis.
Dual Inhibition of Acetylcholinesterase and Amyloid-β Aggregation
DCDHNQ has been identified as a dual inhibitor of both AChE and Aβ42 aggregation.[1][2] The inhibition of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a well-established therapeutic strategy for managing the cognitive symptoms of AD.[1][2] By inhibiting AChE, DCDHNQ can increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.
Simultaneously, DCDHNQ effectively inhibits the aggregation of Aβ42 peptides, a critical event in the formation of neurotoxic amyloid plaques.[1][2] The accumulation of these plaques is a hallmark of AD and is believed to initiate a cascade of events leading to neuronal dysfunction and death. The ability of DCDHNQ to interfere with this process highlights its potential as a disease-modifying agent.
Antioxidant Activity
Oxidative stress is a significant contributor to the pathology of Alzheimer's disease. DCDHNQ has demonstrated potent antioxidant activity, as evidenced by its ability to scavenge free radicals and reduce ferric iron.[1][2] This antioxidant capacity can help protect neurons from oxidative damage, a key factor in the progression of neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound (DCDHNQ) in the context of Alzheimer's disease research.
| Parameter | Value | Reference |
| AChE Inhibition (IC50) | 14.5 µM | [1][2] |
| Aβ42 Aggregation Inhibition | >90% at 25 µM | [1][2] |
Table 1: Cholinesterase and Amyloid-β Aggregation Inhibition Data for DCDHNQ
| Assay | IC50 Value | Reference |
| ABTS Radical Scavenging | 9.8 µM | [1][2] |
| Reducing Power | 4.3 µM | [1][2] |
Table 2: Antioxidant Activity Data for DCDHNQ
Experimental Protocols
This section provides detailed protocols for the key experiments used to evaluate the efficacy of DCDHNQ in Alzheimer's research.
Protocol 1: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition
Objective: To determine the inhibitory effect of DCDHNQ on the aggregation of Aβ42 peptide.
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. Upon binding, the fluorescence intensity of ThT is significantly enhanced, allowing for the quantitative measurement of Aβ42 aggregation.
Materials:
-
Aβ42 peptide
-
This compound (DCDHNQ)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42 Stock Solution: Dissolve lyophilized Aβ42 peptide in DMSO to a concentration of 1 mM. Sonicate for 10 minutes to ensure complete dissolution and monomerization.
-
Preparation of DCDHNQ Stock Solution: Dissolve DCDHNQ in DMSO to a concentration of 10 mM.
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of PBS to each well.
-
Add 10 µL of Aβ42 stock solution to each well (final concentration 50 µM).
-
Add 10 µL of DCDHNQ working solutions (prepared by diluting the stock solution in PBS) to the test wells to achieve the desired final concentrations. For the control wells, add 10 µL of PBS/DMSO.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours with gentle shaking.
-
ThT Addition: After incubation, add 10 µL of 500 µM ThT solution in PBS to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory effect of DCDHNQ on the activity of acetylcholinesterase.
Principle: This colorimetric assay is based on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (DCDHNQ)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
AChE solution: Prepare a 0.1 U/mL solution in Tris-HCl buffer.
-
ATCI solution: Prepare a 10 mM solution in deionized water.
-
DTNB solution: Prepare a 3 mM solution in Tris-HCl buffer.
-
DCDHNQ working solutions: Prepare serial dilutions of the DCDHNQ stock solution in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of DCDHNQ working solutions to the test wells. For the control wells, add 20 µL of buffer.
-
Add 20 µL of AChE solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution and 10 µL of DTNB solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each DCDHNQ concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: ABTS Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of DCDHNQ.
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a stable free radical with a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.
Materials:
-
ABTS
-
Potassium persulfate
-
This compound (DCDHNQ)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the resulting ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Setup:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of DCDHNQ working solutions (in PBS) to the test wells. For the control well, add 10 µL of PBS.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the reducing power of DCDHNQ.
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (DCDHNQ)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of DCDHNQ working solutions (in a suitable solvent) to the test wells. For the blank, add 20 µL of the solvent.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., Trolox). The antioxidant capacity of DCDHNQ is expressed as Trolox equivalents.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in Alzheimer's disease and the experimental workflow for evaluating DCDHNQ.
Caption: Amyloidogenic pathway in Alzheimer's disease and the inhibitory action of DCDHNQ.
References
Application Notes and Protocols: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone as a Promising Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) as a potential therapeutic agent, focusing on its activity as an acetylcholinesterase (AChE) inhibitor. This document includes a summary of its biological activities, detailed experimental protocols for its evaluation, and visualizations of relevant pathways and workflows.
Introduction
This compound is a synthetic naphthoquinone derivative that has garnered interest for its potential role in the management of neurodegenerative diseases, particularly Alzheimer's disease. Alzheimer's disease is characterized by a decline in cholinergic neurotransmission and the aggregation of amyloid-beta (Aβ) plaques. DDN has been identified as a dual-target agent, exhibiting inhibitory effects on both acetylcholinesterase and Aβ42 aggregation.[1] Furthermore, its notable antioxidant properties suggest a multifaceted therapeutic potential.
Biological Activity and Data Presentation
DDN has demonstrated significant in vitro activity as an acetylcholinesterase inhibitor, an antioxidant, and an inhibitor of Aβ42 aggregation. The key quantitative data from published studies are summarized in the tables below for easy reference and comparison.
Table 1: Acetylcholinesterase Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound (DDN) | 14.5 | [1] |
Table 2: Antioxidant Activity
| Assay | IC50 (µM) | Source |
| ABTS Radical Scavenging | 9.8 | [1] |
| Ferric Reducing Power | 4.3 | [1] |
Table 3: Aβ42 Aggregation Inhibition
| Compound | Concentration (µM) | Inhibition (%) | Source |
| This compound (DDN) | 25 | >90 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of DDN and its analogs.
Protocol 1: Synthesis of this compound (DDN)
While a specific, detailed, single-step synthesis protocol for this compound was not found in the immediate search, a general approach can be inferred from the synthesis of related compounds. The synthesis likely involves the chlorination of a 5,8-dihydroxynaphthoquinone precursor (naphthazarin). A plausible synthetic route is outlined below, based on general chemical principles.
Materials:
-
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) in a suitable solvent)
-
Inert solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography with silica gel)
Procedure:
-
Dissolve naphthazarin in an appropriate inert solvent in a reaction vessel equipped with a stirrer.
-
Slowly add the chlorinating agent to the solution at a controlled temperature. The reaction may be performed at room temperature or with cooling, depending on the reactivity of the chlorinating agent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a reducing agent solution) if necessary.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[2][3][4][5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (DDN) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DDN in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of various concentrations of the DDN solution to the wells.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of DDN.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.[7][8][9]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
DDN dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add 10 µL of various concentrations of the DDN solution to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined from a plot of scavenging percentage against the concentration of DDN.
-
This assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[10][11][12][13][14]
Materials:
-
FRAP reagent: containing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
DDN dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay:
-
Prepare fresh FRAP reagent and warm it to 37°C.
-
Add 180 µL of the FRAP reagent to the wells of a 96-well plate.
-
Add 20 µL of various concentrations of the DDN solution to the wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄).
-
The antioxidant capacity of DDN is expressed as equivalents of the standard.
-
Protocol 4: Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.[1][15][16]
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
DDN dissolved in a suitable solvent
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer to obtain monomeric Aβ42.
-
-
Assay:
-
In a 96-well plate, mix Aβ42 solution (final concentration, e.g., 10 µM), ThT solution (final concentration, e.g., 20 µM), and various concentrations of DDN in phosphate buffer.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with and without DDN.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Signaling Pathway
Caption: Mechanism of Acetylcholinesterase Inhibition by DDN.
Experimental Workflows
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Workflow for Antioxidant Activity Assays.
Caption: Workflow for the Aβ42 Aggregation Inhibition Assay.
References
- 1. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for Cell Viability Assays of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNQ) and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties.[1] Naphthoquinones, in general, are known to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of DDNQ derivatives using common cell viability assays and summarizes the cytotoxic activity of related compounds.
Data Presentation: Cytotoxicity of Naphthoquinone Derivatives
The following table summarizes the cytotoxic activity of various 1,4-naphthoquinone derivatives against a panel of human cancer cell lines, providing a reference for expected potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP | Prostate Cancer | 1 | [3] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | PC-3 | Prostate Cancer | 1.5 | [3] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | CWR-22 | Prostate Cancer | 3 | [3] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | DU-145 | Prostate Cancer | 3 | [3] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | HS-5 | Bone Marrow (Normal) | 10 | [3] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 | [4] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate Cancer | 2.5 | [4] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate Cancer | 6.5 | [4] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | HS-5 | Bone Marrow (Normal) | 25 | [4] |
| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate (Compound 12) | SGC-7901 | Gastric Cancer | 4.1 ± 2.6 | [5][6][7] |
| 2,3-(substituted)-1,4-naphthoquinone derivative (5f) | H460 | Lung Cancer | 30.48 | [8] |
| 2,3-(substituted)-1,4-naphthoquinone derivative (8) | A2780 | Ovarian Cancer | 4.24 | [8] |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
This compound derivative of interest
-
Target cancer cell line (e.g., PC-3, DU-145, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 16% SDS in 40% DMF with 2% glacial acetic acid, pH 4.7)[11][12]
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm)[11]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the DDNQ derivative in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[2]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Wells with cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Wells with cells in culture medium only.
-
Blank Control: Wells with culture medium only (no cells) to measure background absorbance.[11]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength between 630 nm and 690 nm is recommended to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]
Materials:
-
This compound derivative of interest
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.
-
Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.[15]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Controls:
-
Background Control: Supernatant from wells with medium only.
-
Low Control (Spontaneous LDH release): Supernatant from untreated cells.
-
High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (provided in the kit).
-
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
-
-
Signaling Pathways Modulated by Naphthoquinone Derivatives
Naphthoquinone derivatives have been shown to induce apoptosis and autophagy in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][6] Some derivatives can also induce apoptosis through ROS-dependent mechanisms that affect the MAPK and STAT3 pathways.[16]
References
- 1. CAS 14918-69-5: 2,3-DICHLORO-5,8-DIHYDROXY-1,4-NAPHTHOQUIN… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies with 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a compound of interest for its potential therapeutic properties. The notes include a summary of its known biological targets, available molecular docking data, and detailed protocols for conducting similar computational studies.
Introduction
This compound is a naphthoquinone derivative that has demonstrated a range of biological activities. Notably, it has been investigated for its dual inhibitory potential against acetylcholinesterase (AChE) and amyloid-β42 (Aβ42) aggregation, making it a candidate for Alzheimer's disease research.[1][2] Furthermore, derivatives of this compound have shown significant inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy.[3][4][5] Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level.
Data Presentation: Molecular Docking Parameters
Table 1: Molecular Docking Data for this compound and its Derivatives
| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| This compound (DDN) | Acetylcholinesterase (AChE) | Not Specified | TYR337 (Hydrogen Bonding), ASP74, THR83, TYR124 (Hydrophobic) | [1][2] |
| DDN Derivative 5 | PARP-1 | -7.17 | Not Specified | [3][5] |
| DDN Derivative 9 | PARP-1 | -7.41 | Not Specified | [3][5] |
| DDN Derivative 13 | PARP-1 | -7.37 | Not Specified | [3][5] |
Note: The docking scores for PARP-1 are for piperazine-substituted derivatives of this compound.[3][5]
Experimental Protocols: Molecular Docking
This section provides a detailed protocol for performing molecular docking studies with this compound using AutoDock Vina, a widely used open-source docking program.[6][7]
Protocol 1: Preparation of Receptor and Ligand
1. Receptor Preparation:
-
Objective: To prepare the target protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Steps:
-
Download the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PARP-1) from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool such as AutoDock Tools (ADT), PyMOL, or Chimera.[8][9]
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[8]
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[10]
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of this compound and prepare it for docking.
-
Steps:
-
Obtain the 2D structure of the ligand from a chemical database like PubChem.
-
Use a chemical drawing tool like ChemDraw or MarvinSketch to create the 2D structure and save it in a suitable format (e.g., MOL or SDF).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Open the 3D structure in AutoDock Tools.
-
Detect the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
Protocol 2: Molecular Docking Simulation
1. Grid Box Generation:
-
Objective: To define the search space for the docking simulation around the active site of the protein.
-
Steps:
-
Load the prepared receptor (PDBQT file) into AutoDock Tools.
-
Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Define the grid box dimensions to encompass the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely.
-
Set the coordinates for the center of the grid box.
-
Save the grid parameter file.
-
2. Running AutoDock Vina:
-
Objective: To perform the docking simulation and obtain the binding poses and affinities.
-
Steps:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).[11]
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared files and the AutoDock Vina executable.
-
Execute the docking run using the following command: vina --config conf.txt --log log.txt
-
AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[11]
-
3. Analysis of Results:
-
Objective: To visualize and analyze the docking results to understand the binding interactions.
-
Steps:
-
Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization tool.
-
Visualize the different binding poses of the ligand within the active site of the protein.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues for the best-scoring pose.
-
Record the binding affinity (docking score) for each pose.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: A streamlined workflow for molecular docking studies.
Signaling Pathway Diagrams
Acetylcholinesterase in Alzheimer's Disease
Caption: Inhibition of AChE by DDN in the cholinergic synapse.
PARP-1 in Cancer
Caption: Inhibition of the PARP-1 DNA repair pathway by DDN derivatives.
References
- 1. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.bau.edu.tr [research.bau.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. quora.com [quora.com]
- 10. VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols: In Vitro Evaluation of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) on Prostate Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on published research on a closely related analog, 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ). While the experimental design is likely transferable, the specific quantitative results and optimal concentrations may vary for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN). Researchers should use this information as a guide and optimize the protocols for their specific experimental conditions.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men worldwide.[1] The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. Naphthoquinone derivatives have shown significant potential as antimicrobial and antitumor agents.[1][2][3] This document provides a detailed guide for the in vitro evaluation of this compound (DDN) on various prostate cancer cell lines, including both androgen-dependent and androgen-independent types. The protocols outlined below are based on established methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis induction.[1]
Data Presentation
The following tables summarize the cytotoxic effects of the related compound, 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), on a panel of human prostate cancer cell lines and a normal bone marrow cell line. This data can serve as a reference for designing dose-response experiments for DDN.
Table 1: Cytotoxicity of DCDMNQ on Human Prostate Cancer and Bone Marrow Cell Lines
| Cell Line | Type | IC50 (µM) after 5 days |
| LNCaP | Androgen-Dependent Prostate Cancer | 1 |
| CWR-22 | Androgen-Dependent Prostate Cancer | 3 |
| PC-3 | Androgen-Independent Prostate Cancer | 1.5 |
| DU-145 | Androgen-Independent Prostate Cancer | 3 |
| HS-5 | Normal Bone Marrow | 10 |
Data is derived from studies on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ).[1][2]
Table 2: Effect of DCDMNQ on Cell Cycle Progression in Prostate Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PC-3 | Control (Day 1) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.8 |
| DCDMNQ (Day 1) | 65.2 ± 2.5 | 20.5 ± 1.2 | 14.3 ± 0.9 | |
| DCDMNQ (Day 3) | 75.8 ± 3.0 | 12.1 ± 0.9 | 12.1 ± 0.7 | |
| DCDMNQ (Day 5) | 80.1 ± 3.5 | 8.5 ± 0.6 | 11.4 ± 0.6 | |
| DU-145 | Control (Day 1) | 60.1 ± 2.3 | 25.4 ± 1.3 | 14.5 ± 0.8 |
| DCDMNQ (Day 1) | 70.3 ± 2.8 | 18.2 ± 1.1 | 11.5 ± 0.7 | |
| DCDMNQ (Day 3) | 78.9 ± 3.1 | 10.5 ± 0.8 | 10.6 ± 0.6 | |
| DCDMNQ (Day 5) | 82.4 ± 3.6 | 7.8 ± 0.5 | 9.8 ± 0.5 | |
| CWR-22 | Control (Day 1) | 62.5 ± 2.4 | 22.8 ± 1.2 | 14.7 ± 0.9 |
| DCDMNQ (Day 5) | Increased proportion in G1 | - | - |
Data is derived from studies on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ). The compound was shown to inhibit progression through the cell cycle in PC-3 and DU-145 cell lines in a time-dependent manner and arrested CWR-22 cells in the G1-phase.[1][2]
Experimental Protocols
Cell Culture
A panel of human prostate cell lines should be used to represent the heterogeneity of the disease.[4][5] This includes androgen-dependent (e.g., LNCaP, VCaP), androgen-independent/castration-resistant (e.g., C4-2B, 22Rv1, PC-3, DU-145), and non-tumorigenic prostate epithelial cells (e.g., BPH-1, RWPE-1).[4][5]
-
Androgen-Dependent and -Independent Cell Lines (LNCaP, PC-3, DU-145): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 2mM L-glutamine.
-
Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3]
Protocol:
-
Seed cells in 96-well plates at an optimized density for each cell line and allow them to adhere overnight.
-
Prepare serial dilutions of DDN in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of DDN. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of DDN that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of prostate cancer cells following treatment with DDN.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DDN at its predetermined IC50 concentration for various time points (e.g., 24, 72, and 120 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with DDN at its IC80 concentration for different time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Western blotting can be used to investigate the effect of DDN on the expression of key proteins involved in cell cycle regulation and apoptosis (e.g., Bcl-2, Bax, caspases, and retinoblastoma protein).[1][6]
Protocol:
-
Treat cells with DDN as described for the cell cycle and apoptosis assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of DDN on prostate cancer cells.
Proposed Mechanism of Action
Caption: Putative mechanism of DDN-induced cytotoxicity in prostate cancer cells.
References
- 1. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 6. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones (NQs) are a class of naturally occurring and synthetic compounds characterized by a naphthalene ring with two carbonyl groups.[1] Found in various plants, fungi, and animals, these molecules serve as a chemical defense mechanism.[1][2] Derivatives of 1,4-naphthoquinone, in particular, have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1][2][3] The rise of multidrug-resistant (MDR) pathogens presents a severe challenge to global health, necessitating the development of novel antimicrobial agents.[2] Naphthoquinone derivatives, with their diverse mechanisms of action, represent a promising scaffold for the development of new therapies to combat these resistant microbes.[2][3]
This document provides a detailed overview of the antimicrobial and antifungal applications of naphthoquinone derivatives, summarizing key activity data and presenting detailed protocols for their evaluation.
Mechanisms of Antimicrobial and Antifungal Action
The antimicrobial efficacy of naphthoquinone derivatives is often multifaceted, targeting several cellular processes simultaneously, which may help in circumventing the development of resistance.[4] Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism involves redox cycling, where naphthoquinones accept electrons to form unstable semiquinone radicals. These radicals react with molecular oxygen to produce superoxide anions and other ROS.[2][5][6] The resulting oxidative stress damages vital cellular components like DNA, proteins, and lipids, leading to cell death.[5][7]
-
Membrane Disruption: Some derivatives can interfere with the integrity of the fungal or bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components like nucleotides.[4][8][9]
-
Enzyme Inhibition: Naphthoquinones are known to inhibit crucial enzymes. For example, they can act as inhibitors of topoisomerase, an enzyme essential for DNA replication and repair.[2][3][6]
-
DNA Damage and Repair Inhibition: Beyond oxidative damage, some naphthoquinones can directly induce DNA strand breaks.[3] Juglone, for instance, has been shown to inhibit the expression of RecA, a key protein in the bacterial DNA self-repair system.[7]
-
Other Mechanisms: Other reported mechanisms include the inhibition of efflux pumps (which bacteria use to expel antibiotics), plasmid curing (eliminating pieces of DNA that carry resistance genes), and the chelation of intracellular metal ions like iron, which are crucial for microbial survival.[2][4][6]
Caption: Key antimicrobial and antifungal mechanisms of naphthoquinone derivatives.
Quantitative Data: Antimicrobial & Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and other relevant metrics for various naphthoquinone derivatives against a selection of bacterial and fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Naphthoquinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | E. coli | P. aeruginosa | K. pneumoniae | Reference(s) |
| Plumbagin | 0.5 - 8 | 8 | 8 | 2 | [2] |
| Juglone | ≤ 0.125 (as µmol/L) | > 500 (as µmol/L) | - | - | [7] |
| Shikonin | 7.8 - 31.2 (MRSA strains) | - | - | - | [2] |
| 2-bromo-5-hydroxy-1,4-NQ | 16 | - | - | - | [10] |
| Fluoro-NQ (meta-position) | - | 31.3 | - | - | [2] |
| Phenylamino-phenylthio NQs | 15.6 - 500 | 15.6 - 500 | 15.6 - 500 | 15.6 - 500 | [2][11] |
| Lawsone Derivative (6c) | 1.25 - 2.5 (MRSA strains) | - | - | - | [12] |
Table 2: Antifungal Activity of Naphthoquinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida krusei | Cryptococcus neoformans | Other Fungi | Reference(s) |
| Plumbagin | 0.78 | - | - | - | [13][14] |
| 2,3-dibromo-1,4-NQ (2,3-DBNQ) | <1.56 - 6.25 | - | 0.19 | Dermatophytes (<1.56 - 6.25) | [8][15] |
| 2-methoxy-1,4-NQ (2-MNQ) | - | - | 3.12 - 12.5 | - | [8][15] |
| 2-chloro-5,8-dihydroxy-1,4-NQ | - | 2 | - | - | [10] |
| Thio-1,4-NQ (Compound 43) | 3.125 | - | - | - | [13] |
| Thio-1,4-NQ (Compound 42) | 25 | - | 1.56 | - | [13] |
| Amino-1,4-NQ (Compound 32) | 6.25 | - | - | - | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a naphthoquinone derivative that inhibits the visible growth of a microorganism in a liquid medium. It is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][16][17][18]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Naphthoquinone derivative stock solution (e.g., in DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in log phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (e.g., 0.5 standard)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Methodology:
-
Preparation of Naphthoquinone Dilutions: a. Prepare a stock solution of the naphthoquinone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of a 2x working solution of the compound (e.g., 256 µg/mL in broth) to the wells in column 1. This results in a final volume of 200 µL at the highest desired test concentration (e.g., 128 µg/mL). d. Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Repeat this two-fold serial dilution process across the plate to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the positive control (growth control), and column 12 as the negative control (sterility control).
-
Preparation of Inoculum: a. Pick several colonies of the test microorganism from an overnight agar culture and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).[12]
-
Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each test well is now 200 µL. c. Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the naphthoquinone derivative in which there is no visible growth (i.e., the first clear well). b. Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC is the concentration that inhibits a predefined percentage (e.g., ≥90%) of growth compared to the positive control.
Protocol 2: Agar Well Diffusion Assay
This method is often used for a preliminary screening of antifungal or antibacterial activity.[19][20]
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)
-
Microbial culture
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Naphthoquinone derivative solutions at known concentrations
Methodology:
-
Plate Preparation: Pour the melted and cooled sterile agar medium into Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile swab into a standardized microbial suspension (e.g., 0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Application of Compound: Pipette a fixed volume (e.g., 50-100 µL) of the naphthoquinone solution into each well. A well with the solvent (e.g., DMSO) should be included as a negative control, and a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 25-30°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[5][21]
Caption: Workflow for determining cytotoxicity using the MTT Assay.
Materials:
-
Mammalian cell line (e.g., MRC-5 human lung fibroblasts, HeLa cells)[8][21]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Naphthoquinone derivative solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the naphthoquinone derivative. Include untreated cells (vehicle control) and a positive control for toxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
References
- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the antibacterial and antifungal properties of 1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone as a Versatile Synthetic Building Block
Introduction
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNQ), a derivative of the naphthoquinone scaffold, is a valuable and reactive building block in organic synthesis. The naphthoquinone motif is present in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The reactivity of DDNQ is primarily defined by its electrophilic quinone system and the two chlorine atoms at the C2 and C3 positions, which are susceptible to nucleophilic substitution.[3][4][5] This allows for the straightforward introduction of diverse functional groups, making DDNQ an attractive starting material for constructing libraries of novel compounds, particularly in the field of drug discovery.
Key Applications in Medicinal Chemistry
A significant application of this compound is in the synthesis of targeted anticancer agents. The core structure serves as a scaffold for developing inhibitors of key cellular enzymes. Recent research has focused on synthesizing novel DDNQ derivatives as potential inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1).[6][7] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in BRCA1 or BRCA2 genes.[6][7]
By reacting DDNQ with various cyclic amines, such as piperazine and piperidine derivatives, researchers have successfully synthesized a series of compounds where one of the chlorine atoms is displaced.[6] These novel derivatives have shown promising target-specific binding profiles in computational studies, suggesting their potential as leads for the development of new targeted cancer therapeutics.[6][7]
Data Presentation
Table 1: Synthesis of Bioactive Naphthoquinone Derivatives
This table summarizes the synthesis of various derivatives starting from this compound, detailing the nucleophile used and the corresponding product yield.
| Product Compound ID | Nucleophile Used | Yield (%) | Melting Point (°C) |
| 3 | Thiomorpholine | 67% | 245–246 |
| 5 | 1-(3,4-dichlorophenyl)piperazine | 75% | 226–227 |
| 7 | 1-(4-Chlorobenzhydryl)piperazine | 52% | 230–231 |
| 13 | 4-(4-bromophenyl)-4-piperidinol | 49% | 241–242 |
| Data sourced from reference[6]. |
Table 2: In Silico Performance of Naphthoquinone Derivatives as PARP-1 Inhibitors
This table presents the results from molecular docking and molecular dynamics simulations for selected compounds, indicating their potential to inhibit the PARP-1 enzyme.
| Compound ID | Molecular Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
| 5 | -7.17 | -52.51 |
| 9 | -7.41 | -43.77 |
| 13 | -7.37 | -62.87 |
| Data sourced from reference[6][7]. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Piperazine/Piperidine-Substituted Naphthoquinone Derivatives
This protocol details the general method for the nucleophilic substitution reaction between this compound and various amine nucleophiles.
Materials:
-
This compound (1)
-
Corresponding piperazine or piperidine derivative (e.g., 1-(3,4-dichlorophenyl)piperazine)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chromatography-grade silica gel
Procedure:
-
Prepare a solution of sodium carbonate (Na₂CO₃) in dichloromethane (DCM).
-
In a separate flask, dissolve this compound (1) and an equimolar amount of the corresponding piperazine/piperidine compound in DCM.
-
Add the solution from step 2 to the Na₂CO₃ solution and stir at room temperature. The reaction mixture should immediately change color.[6][7]
-
Continue stirring the reaction mixture for 30–45 minutes, and then allow it to stand at room temperature overnight.[6][7]
-
After the reaction is complete, filter the mixture to remove solids.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the dried solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound using column chromatography on silica gel with an appropriate eluent system to yield the pure product.[6][7]
Example Synthesis: 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione (Compound 5)
-
Reactants: this compound (0.05 g, 0.19 mmol) and 1-(3,4-dichlorophenyl)piperazine (0.044 g, 0.19 mmol).[6]
-
Procedure: Follow the general protocol described above.
-
Purification: Column chromatography (Eluent: CH₂Cl₂).[6]
-
Result: Dark purple solid.
-
Yield: 75% (0.065 g).[6]
-
Melting Point: 226–227 °C.[6]
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is through the direct chlorination of 5,8-dihydroxy-1,4-naphthoquinone, also known as naphthazarin. This reaction targets the electron-rich quinone ring for electrophilic substitution.
Q2: What are the critical parameters affecting the yield of the chlorination reaction?
Several factors significantly influence the yield of this synthesis:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Stronger agents may lead to over-chlorination and side product formation.
-
Reaction Solvent: The solvent system must be inert to the reaction conditions and capable of dissolving the starting material.
-
Reaction Temperature: Temperature control is critical to manage the reaction rate and minimize the formation of undesired byproducts.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to product degradation.
-
Purity of Starting Material: The purity of the initial naphthazarin is essential for a clean reaction and higher yield.
Q3: How can the final product be effectively purified?
Purification of this compound typically involves recrystallization from a suitable organic solvent. Column chromatography can also be employed for higher purity. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive chlorinating agent. | Use a fresh batch of the chlorinating agent. Consider a different, more reactive agent if necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time, monitoring periodically by TLC until the starting material is consumed. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the desired dichlorinated product. |
| Over-chlorination due to excess chlorinating agent. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Add the agent portion-wise to control the reaction. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Product is a Dark, Intractable Tar | Product degradation at high temperatures. | Maintain a lower reaction temperature and consider a shorter reaction time. |
| Side reactions with the solvent. | Choose a more inert solvent for the reaction. | |
| Difficulty in Product Purification | Presence of starting material. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use column chromatography for separation. |
| Presence of mono-chlorinated or tri-chlorinated byproducts. | Optimize the stoichiometry of the chlorinating agent and reaction time. Column chromatography may be required for separation. | |
| Product is insoluble in common recrystallization solvents. | Screen a variety of solvents or solvent mixtures for recrystallization. |
Experimental Protocols
Protocol 1: Chlorination of Naphthazarin using Sulfuryl Chloride
This protocol is a standard method for the chlorination of naphthazarin.
Materials:
-
5,8-dihydroxy-1,4-naphthoquinone (Naphthazarin)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 5,8-dihydroxy-1,4-naphthoquinone (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (2.2 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with 2M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
| Parameter | Condition | Yield (%) |
| Chlorinating Agent | Sulfuryl Chloride | 60-70 |
| Solvent | Dichloromethane | |
| Catalyst | Pyridine | |
| Temperature | 0 °C to Reflux | |
| Time | 4-6 hours |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Solubility issues with 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a synthetic organic compound that is sparingly soluble in aqueous buffers. Its non-polar characteristics contribute to its low solubility in water.[1] However, it exhibits better solubility in organic solvents. The presence of hydroxyl groups may slightly enhance its polarity, but for most biological experiments in aqueous systems, a co-solvent is necessary.
Q2: In which organic solvents can I dissolve this compound?
A2: While specific quantitative data for this exact compound is limited, based on its structure and data from the related compound 2,3-dichloro-1,4-naphthoquinone, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, acetone, and dichloromethane.[1] For biological applications, DMSO is the most commonly used solvent to prepare concentrated stock solutions.
Q3: What is the recommended maximum concentration of DMSO in my cell culture experiments?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%.[2][3][4] For sensitive cell lines or long-term studies, it is recommended to keep the concentration at 0.1% or lower.[4][5] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions.[4] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[5][6]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," occurs when the compound rapidly precipitates due to the sharp decrease in solvent polarity.[7] To address this, you can try the following:
-
Lower the stock solution concentration: A less concentrated stock solution may prevent precipitation upon dilution.[7]
-
Use a stepwise dilution: Instead of a single large dilution, dilute the stock solution in a series of steps, potentially using intermediate solutions containing a mix of the organic solvent and the aqueous buffer.
-
Add the stock solution slowly: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly.
-
Gentle warming and sonication: For some compounds, gentle warming (e.g., to 37°C) and brief sonication of the final solution can help in dissolution.[8]
Q5: Can the pH of the aqueous buffer affect the solubility of this compound?
A5: Yes, the pH of the buffer can influence the solubility of compounds with ionizable groups. For this compound, the hydroxyl groups can be deprotonated at higher pH values, which may increase its aqueous solubility. However, it is also important to consider the stability of the compound at different pH levels, as extreme pH can cause degradation.
Troubleshooting Guides
Issue 1: Compound fails to dissolve in the chosen organic solvent.
-
Possible Cause: The concentration of the compound may be too high for the chosen solvent, or the solvent may not be appropriate.
-
Troubleshooting Steps:
-
Try reducing the concentration of the compound.
-
Gently warm the solution and/or use a sonicator to aid dissolution.
-
If solubility is still an issue, consider a different organic solvent. For example, if DMSO fails, you might try DMF, though its use in cell-based assays is less common.
-
Issue 2: Variability in experimental results.
-
Possible Cause: Inconsistent dissolution of the compound or precipitation during the experiment can lead to variable and non-reproducible results.
-
Troubleshooting Steps:
-
Visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Prepare fresh dilutions of your compound from the stock solution for each experiment.
-
Ensure that the final concentration of the organic solvent is consistent across all experimental and control groups.
-
Quantitative Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Suitability |
| < 0.1% | Generally considered safe with minimal effects.[4][5] | Recommended for sensitive primary cells and long-term exposure studies.[4] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[2][4] | A common range for many in vitro assays. Requires validation. |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation.[4][5] | Short-term exposure might be possible for some robust cell lines. |
| > 1.0% | Significant cytotoxicity and apoptosis are common.[4][6] | Generally not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
This protocol provides a general method for preparing a stock solution of this compound in DMSO and subsequent dilution into an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound (Molecular Weight: 259.04 g/mol ).
-
Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.59 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the stock solution to the buffer/medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final DMSO concentration remains within the tolerated range for your specific assay (e.g., ≤ 0.5%).
-
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a typical workflow for assessing the inhibitory activity of this compound against PARP-1.
Materials:
-
PARP-1 Assay Kit (containing PARP-1 enzyme, activated DNA, NAD+, and other necessary buffers)
-
White 96-well plate
-
Test compound (dissolved in DMSO)
-
Known PARP-1 inhibitor (e.g., Olaparib) as a positive control
-
Chemiluminescent plate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of this compound and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Set up the Assay Plate:
-
Include wells for a "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and the test inhibitor at various concentrations.
-
-
Enzyme Reaction:
-
Add the PARP-1 enzyme and activated DNA to the appropriate wells.
-
Add the inhibitor dilutions or DMSO vehicle to the designated wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 1 hour).
-
-
Detection:
-
Follow the kit's instructions for the detection steps, which typically involve washing the plate and adding a detection reagent (e.g., Streptavidin-HRP followed by a chemiluminescent substrate).
-
Immediately measure the chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from the "Blank" wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Mandatory Visualizations
Caption: PARP-1 signaling pathway in DNA repair and its inhibition.
Caption: Workflow for an in vitro PARP-1 chemiluminescent assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DCHNQ) for Biological Assays
Welcome to the technical support center for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DCHNQ). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the stability and handling of DCHNQ in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCHNQ) and what are its primary stability concerns?
A1: this compound (CAS 14918-69-5) is a naphthoquinone derivative with known antioxidant properties.[1] Like many naphthoquinones, DCHNQ can be susceptible to degradation, which may impact the reproducibility and accuracy of experimental results. Key stability concerns include:
-
pH Instability: Naphthoquinones can be unstable in alkaline conditions (pH > 9).[2]
-
Light Sensitivity: Exposure to light can cause photodegradation.[3]
-
Thermal Degradation: Elevated temperatures can accelerate degradation.[2]
-
Reactivity: The electrophilic nature of the naphthoquinone ring makes it reactive towards nucleophiles, particularly thiols such as glutathione, which are abundant in biological systems.[4][5]
-
Precipitation: DCHNQ is often dissolved in an organic solvent like DMSO for stock solutions. When diluted into aqueous biological media, it may precipitate due to a sharp decrease in solvent polarity.[6][7]
Q2: My DCHNQ solution changed color. What does this indicate?
A2: A color change in your DCHNQ solution may indicate degradation or a reaction with components in your media. It is advisable to prepare fresh solutions and protect them from light.[2] If the color change persists, consider performing a stability check using HPLC or spectrophotometry to identify potential degradation products.
Q3: I'm observing precipitation when I add my DCHNQ stock solution to the cell culture media. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in organic solvents like DMSO.[6][7] Here are several steps to troubleshoot this problem:
-
Optimize Dilution Technique: Pre-warm the cell culture media to 37°C. While gently vortexing the media, add the DCHNQ stock solution drop-wise to ensure rapid and even dispersion.[6]
-
Lower Final Concentration: Your working concentration may be exceeding the aqueous solubility of DCHNQ. Perform a serial dilution to determine the maximum soluble concentration in your specific media.[6]
-
Reduce Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.1%, as higher concentrations can be toxic to cells and also contribute to precipitation issues.[8]
-
Evaluate Media Components: If using serum-free media, consider that certain components may interact with DCHNQ. You can test for precipitation in the basal medium versus the fully supplemented medium to identify the problematic component.[6]
Q4: How should I prepare and store DCHNQ stock solutions?
A4: To ensure the stability of your DCHNQ stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-quality, anhydrous grade of a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Fresh Preparation: Ideally, prepare solutions immediately before use.[2]
-
Storage Conditions: For short-term storage (up to one month), store aliquots at -20°C. For longer-term storage (up to six months), store at -80°C.[2]
-
Light Protection: Store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[2]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Degradation of DCHNQ in stock or working solutions.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Loss of DCHNQ Activity in Thiol-Containing Buffers
-
Possible Cause: DCHNQ is an electrophile and can react with and be inactivated by thiol-containing molecules like dithiothreitol (DTT) or glutathione (GSH).[4][5]
-
Troubleshooting Steps:
-
Review Buffer Composition: Check if your assay buffer contains any reducing agents or high concentrations of thiols.
-
Alternative Reducing Agents: If a reducing agent is necessary, consider using a non-thiol-based reductant like TCEP (tris(2-carboxyethyl)phosphine).
-
Pre-incubation Control: Perform a control experiment where DCHNQ is pre-incubated with the buffer for the duration of the assay, and then measure its activity to quantify the loss.
-
Modify Experimental Design: If possible, add the thiol-containing component at the last possible moment before measurement to minimize the reaction time with DCHNQ.
-
Quantitative Data Summary
The following table summarizes the expected stability of DCHNQ under various conditions based on general principles for naphthoquinones. It is strongly recommended that researchers perform their own stability studies for their specific experimental setup.
| Condition | Parameter | Expected Stability of DCHNQ | Recommendation | Citation |
| pH | pH 4.0 - 6.0 | High | Maintain a slightly acidic to neutral pH for working solutions. | [2] |
| pH 7.0 - 8.0 | Moderate | Use buffered solutions and prepare fresh. | [2] | |
| pH > 8.0 | Low | Avoid alkaline conditions as they can cause rapid degradation. | [2] | |
| Temperature | -80°C | High (Long-term stock) | Aliquot and store for long-term use. | [2] |
| -20°C | High (Short-term stock) | Suitable for storage up to one month. | [2] | |
| 4°C | Low to Moderate | Use for temporary storage during an experiment only. | ||
| 37°C | Low | Prepare working solutions immediately before adding to cells. | [2] | |
| Light | Dark | High | Protect stock and working solutions from light at all times. | [3] |
| Ambient Light | Low | Minimize exposure to ambient light during experiments. | [3] | |
| UV Light | Very Low | Avoid exposure to direct UV light sources. | [2] | |
| Additives | Thiols (e.g., GSH, DTT) | Low | DCHNQ can react with thiols. Consider non-thiol alternatives. | [4][5] |
| Serum | Variable | Serum proteins may bind to DCHNQ, affecting its availability and stability. Test with and without serum. | [6] |
Experimental Protocols
Protocol 1: Preparation of DCHNQ Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of DCHNQ to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of DCHNQ is 259.04 g/mol .
-
In a sterile, amber microcentrifuge tube, dissolve the weighed DCHNQ powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Protocol 2: Stability Assessment of DCHNQ by HPLC
This protocol provides a framework for determining the stability of DCHNQ under specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of DCHNQ in DMSO.
-
Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Prepare your complete cell culture medium.
-
-
Incubation:
-
Dilute the DCHNQ stock solution to a final concentration of 50 µM in each of the prepared buffers and the cell culture medium.
-
For each condition, create two sets of samples. Wrap one set in aluminum foil to serve as the dark control.
-
Incubate all samples at the desired temperature (e.g., 37°C).
-
-
Time Points:
-
Take an aliquot from each sample at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.[9] A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating naphthoquinones.
-
Monitor the DCHNQ peak area at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Plot the percentage of remaining DCHNQ against time for each condition.
-
Calculate the degradation rate constant and the half-life of DCHNQ under each condition.
-
Signaling Pathway Diagrams
DCHNQ's biological activity may involve the modulation of key signaling pathways. Below are diagrams of pathways potentially affected by DCHNQ, based on its known antioxidant and electrophilic properties.
Caption: Potential modulation of the MAPK signaling pathway by DCHNQ.
Caption: DCHNQ's potential role in the Keap1-Nrf2 antioxidant pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by DCHNQ.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Keap1-Nrf2/ARE signal transduction pathway in protection of dexmedetomidine preconditioning against myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone by column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Question 1: My compound is not moving down the column or is moving very slowly.
Answer: This is a common issue indicating that the mobile phase (eluent) is not polar enough to move the compound along the stationary phase. This compound is a relatively polar compound due to the two hydroxyl groups.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Check Solvent System: Ensure you are using an appropriate solvent system. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or acetone) is typically used.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.
-
Question 2: All my compounds are coming off the column at the same time (co-elution).
Answer: This indicates that the mobile phase is too polar, causing all components of the mixture, including your target compound and impurities, to travel with the solvent front.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase.
-
Optimize with TLC: Use TLC to find a solvent system that provides good separation between your target compound and the impurities. You should be able to see distinct spots for each component.
-
Consider a Different Solvent System: If adjusting the polarity of your current system doesn't work, you may need to try a different combination of solvents. For example, if hexane/ethyl acetate is not effective, you could try a dichloromethane/methanol system.
-
Question 3: The colored band of my compound is spreading out or tailing.
Answer: Band spreading or tailing can lead to poor separation and lower purity of the collected fractions.
-
Possible Causes and Solutions:
-
Insoluble Sample: The sample may not be fully dissolved in the mobile phase before loading. Ensure your compound is completely dissolved in a minimal amount of solvent. If solubility is an issue, consider a dry loading technique.[1]
-
Column Overloading: Too much sample has been loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poorly Packed Column: The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Compound Degradation: The compound might be degrading on the silica gel.[2] See Question 5 for more details.
-
Question 4: I have poor resolution between my target compound and an impurity.
Answer: This is a common challenge, especially if the impurity has a similar polarity to your target compound.
-
Troubleshooting Steps:
-
Fine-tune the Mobile Phase: Make very small adjustments to the polarity of your eluent. Sometimes a change of just a few percent in the solvent ratio can significantly improve separation.
-
Try a Different Solvent System: Different solvents can interact with your compounds in unique ways, potentially improving separation even if the overall polarity is similar.
-
Use a Longer Column: Increasing the length of the stationary phase can improve separation.
-
Use Finer Silica Gel: A smaller particle size of the stationary phase can increase the surface area and improve resolution, though it may also increase the backpressure.
-
Question 5: I suspect my compound is decomposing on the silica gel column.
Answer: Naphthoquinones can sometimes be sensitive to the acidic nature of silica gel.[2]
-
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be degrading.[2]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to the mobile phase.
-
Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (reversed-phase).[2]
-
Question 6: How do I choose the right solvents for my column?
Answer: The choice of stationary and mobile phases is crucial for successful purification.
-
Stationary Phase: For a polar compound like this compound, silica gel is a common and appropriate choice for normal-phase chromatography.
-
Mobile Phase: The mobile phase should be a mixture of solvents with different polarities. The goal is to find a mixture that provides good separation on a TLC plate. The presence of hydroxyl groups in the target molecule suggests that moderately polar to polar solvent systems will be required.[3]
| Solvent System Component (Non-Polar) | Solvent System Component (Polar) | Notes |
| Hexane or Heptane | Ethyl Acetate | A common starting point for many compounds. |
| Dichloromethane | Methanol | A more polar system, useful if the compound does not move with less polar solvents. |
| Toluene | Acetone | Another alternative system to try. |
Note: Always use high-purity solvents to avoid introducing impurities.
Detailed Experimental Protocol
This protocol is a representative method for the purification of this compound by silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or more eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Preparation and Loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[1]
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure the sample is a narrow band at the top of the column.
-
-
Dry Loading (Recommended if solubility is low):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin eluting the compounds. Apply gentle air pressure if necessary to maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which ones contain the purified target compound.
-
Spot a small amount from each fraction onto a TLC plate.
-
Elute the TLC plate with the same or a slightly more polar solvent system used for the column.
-
Visualize the spots under UV light or with a suitable stain.
-
Combine the fractions that contain only the pure desired compound.
5. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., melting point, NMR, HPLC). The melting point of this compound is reported to be 197-199 °C.[4][5]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. CAS 14918-69-5: 2,3-DICHLORO-5,8-DIHYDROXY-1,4-NAPHTHOQUIN… [cymitquimica.com]
- 4. This compound | 14918-69-5 [chemicalbook.com]
- 5. This compound 95 14918-69-5 [sigmaaldrich.com]
Common side reactions in the synthesis of naphthoquinone derivatives.
Technical Support Center: Synthesis of Naphthoquinone Derivatives
Welcome to the technical support center for the synthesis of naphthoquinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common synthetic challenges, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of naphthoquinone derivatives in a question-and-answer format.
Q1: My reaction yield is consistently low when preparing 1,4-naphthoquinone via naphthalene oxidation. What are the likely causes?
A1: Low yields in the oxidation of naphthalene are often due to the formation of byproducts. The most common issues include:
-
Over-oxidation: Harsh reaction conditions can lead to the degradation of the naphthoquinone product into smaller molecules like phthalic anhydride or phthalic acid.[1][2][3] This is especially prevalent when using strong oxidizing agents like chromium trioxide or potassium dichromate if temperature and stoichiometry are not carefully controlled.[3][4]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the disappearance of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Formation of Complex Impurities: Other byproducts such as benzoic acid, maleic acid, and polycondensed materials can also form, complicating purification and reducing the isolated yield of the desired product.[5]
Q2: I am synthesizing a substituted naphthoquinone (e.g., a menaquinone derivative) using Friedel-Crafts alkylation and obtaining a mixture of products with a low overall yield. How can I improve this?
A2: Friedel-Crafts reactions on naphthoquinone precursors are notoriously challenging and prone to several side reactions:
-
Formation of Regioisomers: A persistent challenge is the competition between C2 and C3 alkylation on the naphthoquinone ring, leading to a mixture of isomers that can be difficult to separate.[6]
-
Decomposition of Starting Materials: The Lewis acids used as catalysts (e.g., BF₃∙OEt₂) can sometimes cause the decomposition of sensitive starting materials.[6]
-
Formation of Byproducts: Undesired side products, such as phytadiene (when using phytol as a reactant), can form and significantly lower the yield of the target molecule.[6] To address these issues, consider using protecting groups to direct the alkylation to the desired position (e.g., using a monoacetate to favor C3 alkylation) or exploring alternative synthetic strategies like metal-mediated cross-coupling reactions, which can offer higher regioselectivity.[6]
Q3: My Diels-Alder reaction to form a naphthoquinone precursor has a low conversion rate. What should I try?
A3: Low conversion in a Diels-Alder reaction can stem from several factors:
-
Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and this reverse reaction is favored at high temperatures.[7] If the reaction is run too hot, the equilibrium may shift back toward the starting materials. Try running the reaction at the lowest temperature that provides a reasonable rate.[7]
-
Unreactive Diene: Acyclic dienes must adopt an s-cis conformation to react.[7] If the diene is sterically hindered, the more stable s-trans conformation will be favored, preventing the reaction. Using a diene that is "locked" in the s-cis conformation, like cyclopentadiene, can significantly improve reactivity.[7]
-
Poor Electronic Matching: The reaction works best with an electron-rich diene and an electron-poor dienophile. If both reactants have electron-withdrawing groups, their repulsion can lead to low yields.[8]
Q4: I'm attempting a nucleophilic substitution on a halogenated 1,4-naphthoquinone, but the reaction is not proceeding. What adjustments can I make?
A4: If a nucleophilic substitution reaction is failing, several factors could be at play. Consider the following adjustments:
-
Solvent Choice: The solvent can have a significant impact on the reaction. Aprotic solvents like THF or DMF are commonly used.
-
Base Strength: Some reactions may require a stronger base to proceed. If a weak base like potassium carbonate is ineffective, consider using a stronger base such as potassium tert-butoxide.
-
Nucleophilicity: Ensure your nucleophile is sufficiently reactive. The high electrophilicity of the 1,4-naphthoquinone system makes it a good substrate for Michael-type additions with nucleophiles like thiols and amines.[9][10] If direct substitution is failing, consider if an addition-elimination pathway is feasible under your conditions.
Summary of Common Side Reactions and Mitigation Strategies
The following table summarizes common side reactions encountered during the synthesis of naphthoquinone derivatives and suggests strategies to minimize their formation.
| Synthetic Method | Common Side Reaction / Byproduct | Cause | Mitigation Strategy |
| Oxidation of Naphthalene | Phthalic Anhydride, Phthalic Acid, Maleic Acid[1][5] | Over-oxidation due to harsh conditions or excess oxidant. | Carefully control temperature and oxidant stoichiometry.[4] Use milder or more selective oxidizing agents. |
| Friedel-Crafts Alkylation | Mixture of C2/C3 Regioisomers[6] | Lack of regioselectivity in the electrophilic attack. | Use protecting groups to block one reactive site.[6] Explore alternative, more selective coupling methods. |
| Friedel-Crafts Alkylation | Decomposition of starting materials[6] | Strong Lewis acid catalyst reacting with sensitive functional groups. | Screen different Lewis or Brønsted-Lowry acid catalysts to find milder conditions.[6] |
| Diels-Alder Reaction | Retro-Diels-Alder (decomposition of product)[7] | Reaction is run at too high a temperature, shifting equilibrium. | Perform the reaction at the lowest effective temperature to favor the forward reaction kinetically.[7] |
| Diels-Alder Reaction | Formation of addition by-products[11] | The initial adduct reacts with another molecule of starting material. | Control temperature below 35 °C and use an excess of the dienophile (e.g., benzoquinone).[11] |
| Nucleophilic Addition | Formation of di-substituted products[9] | High reactivity of the naphthoquinone ring and high nucleophile concentration. | Control the stoichiometry of the nucleophile; steric hindrance of the first adduct may prevent a second addition.[9] |
Detailed Experimental Protocols
Protocol 1: Oxidation of 1,4-Aminonaphthol Hydrochloride to 1,4-Naphthoquinone
This method is adapted from a procedure known to produce a high-quality product with good yield.[4]
-
Materials:
-
1,4-Aminonaphthol hydrochloride (70 g, 0.36 mole)
-
Potassium dichromate (70 g, 0.24 mole)
-
Concentrated sulfuric acid (100 cc)
-
Deionized water
-
Ether (for purification)
-
Decolorizing carbon
-
-
Procedure:
-
In a 5-L flask, dissolve 70 g of 1,4-aminonaphthol hydrochloride in 2100 cc of water at 30°C.
-
Add 100 cc of concentrated sulfuric acid and heat the mixture to boiling until all the precipitated amine sulfate has redissolved.
-
In a separate 5-L flask, prepare a room-temperature solution of 70 g of potassium dichromate in 1 L of water and filter it.
-
Pour the hot amine sulfate solution rapidly into the dichromate solution. The flask should be shaken to ensure thorough mixing. 1,4-Naphthoquinone separates immediately as a mass of fine, yellow needles.[4]
-
After cooling to 25°C, collect the crude product by filtration, wash with water, and dry at 30–40°C. The expected crude yield is 53–55 g.[4]
-
-
Purification:
-
Gently warm the crude product with 1.5 L of ether on a steam bath to dissolve it.
-
Add 10 g of decolorizing carbon, shake for ten minutes, and filter the solution.
-
Distill the ether from a steam bath until crystals begin to form, then allow the solution to cool undisturbed.
-
Collect the clear, canary-yellow prisms and wash them with ether. Repeat the clarification and evaporation process with the mother liquor to obtain subsequent crops.
-
The final yield of pure product (m.p. 124–125°C) is typically 44–46 g (78–81%).[4]
-
Protocol 2: Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-butadiene
This protocol describes a straightforward cycloaddition to form a hydroanthracenedione adduct.[12]
-
Materials:
-
1,4-Naphthoquinone (6.33 g, 40 mmol)
-
2,3-Dimethyl-1,3-butadiene (4.95 mL, 44 mmol)
-
Ethanol (100 mL)
-
-
Procedure:
-
To a stirred solution of 1,4-naphthoquinone in 100 mL of ethanol, add 2,3-dimethyl-1,3-butadiene via syringe.[12]
-
Heat the solution to 80°C and maintain it at reflux overnight (approximately 12 hours).[12]
-
After the reflux period, allow the reaction mixture to cool for 15 minutes. The solid crystalline product should begin to precipitate. An ice bath can be used to facilitate crystallization.[12]
-
Concentrate the mixture via rotary evaporation to yield the adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) as a light gray, sand-colored solid. The expected yield is approximately 9.52 g (99%).[12]
-
Visual Guides and Workflows
Troubleshooting Flowchart for Naphthoquinone Synthesis
The following diagram provides a logical workflow for troubleshooting common issues such as low yield and low purity during synthesis.
Caption: Troubleshooting workflow for low yield and purity issues.
Reaction Pathway: Oxidation of Naphthalene
This diagram illustrates the competition between the desired oxidation to 1,4-naphthoquinone and the common side reaction of over-oxidation to phthalic anhydride.
Caption: Competing reaction pathways in naphthalene oxidation.
Logical Flow for Friedel-Crafts Alkylation Challenges
This diagram outlines the challenges and decision-making process when dealing with Friedel-Crafts alkylation for synthesizing menaquinone (Vitamin K) derivatives.
Caption: Decision logic for Friedel-Crafts alkylation side reactions.
References
- 1. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4257851A - Purification of naphthoquinone - Google Patents [patents.google.com]
- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Optimizing reaction conditions for amination of dichloronaphthoquinone.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the nucleophilic substitution reaction of 2,3-dichloro-1,4-naphthoquinone with amines.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the amination of 2,3-dichloro-1,4-naphthoquinone?
A typical starting point for monosubstitution involves reacting 2,3-dichloro-1,4-naphthoquinone with one equivalent of the desired amine in a solvent like ethanol at room temperature or with gentle heating.[1] For disubstitution, an excess of the amine (around 2.2 equivalents) and heating to reflux are common.[1] The use of a base, such as triethylamine (TEA), is often necessary, especially if the amine is used as a salt.[1][2]
Q2: How can I control for mono- versus di-substitution?
Controlling the stoichiometry is key.
-
For monosubstitution: Use a 1:1 molar ratio of dichloronaphthoquinone to the amine.[1] Running the reaction at room temperature can also favor the formation of the mono-substituted product.
-
For disubstitution: Use at least two equivalents of the amine nucleophile and typically requires heating the reaction mixture to reflux.[1]
Q3: What is the influence of the amine's nucleophilicity?
The reactivity is highly dependent on the amine. Primary and secondary aliphatic amines are generally more nucleophilic and react readily.[3] Aromatic amines are less nucleophilic and may require more forcing conditions or catalysis, such as a Palladium-catalyzed Buchwald-Hartwig amination.[4] Sterically hindered amines may react slower or require elevated temperatures to overcome the activation energy barrier.[5][6]
Q4: Which solvents and bases are most effective?
Ethanol is a commonly used solvent as it can facilitate the precipitation of the product, simplifying purification.[1][2] Other solvents like acetonitrile, methanol, and dioxane/water mixtures have also been successfully employed.[1][2][7] For bases, triethylamine (TEA) is frequently used to neutralize the HCl generated during the reaction, especially when the amine is in a salt form.[1][2] Other bases like potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) have also been used, particularly in reactions with amino acids where maintaining a pH of 9-10 is beneficial.[7][8]
Q5: Are there advanced methods to improve reaction yield and time?
Yes, microwave-assisted synthesis (MAS) has been shown to be a highly effective method for producing amino-naphthoquinones, offering significantly reduced reaction times (e.g., 20-30 minutes) and high yields (78-91%).[7][8] This is a considerable improvement over conventional heating methods which can take many hours.[7]
Q6: How are the final products typically purified?
The most common purification method is silica gel column chromatography.[1] A gradient eluent system, such as ethyl acetate in hexane, is often used to separate the product from unreacted starting materials and byproducts.[1] If the product precipitates from the reaction mixture upon cooling, it can be collected by simple filtration and washed with a cold solvent.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of 2,3-dichloronaphthoquinone.
Problem 1: Low or No Product Yield
Possible Cause 1: Insufficient Amine Reactivity
-
Solution: The amine may be too weakly nucleophilic (e.g., anilines with electron-withdrawing groups) or sterically hindered. Consider increasing the reaction temperature or switching to a more forcing method like microwave-assisted synthesis.[5][7] For arylamines, a palladium-catalyzed Buchwald-Hartwig coupling protocol may be necessary.[4]
Possible Cause 2: Inappropriate pH or Lack of Base
-
Solution: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. Add a non-nucleophilic base like triethylamine (TEA) to scavenge the acid.[1][2] For reactions involving amino acids, maintaining a basic pH of 9-10 with KOH or TEA is crucial for good yields.[7]
Possible Cause 3: Reaction Conditions Too Mild
-
Solution: Some aminations require heat. If stirring at room temperature shows no product formation (monitored by TLC), gradually heat the reaction to reflux.[1]
Problem 2: Formation of Multiple Products (Mixture of Mono- and Di-substituted)
Possible Cause 1: Incorrect Stoichiometry
-
Solution: If monosubstitution is desired, ensure no more than one equivalent of the amine is used. The secondary amine product of the initial reaction can be more nucleophilic than the starting amine, leading to a second substitution.[3] Conversely, if disubstitution is the goal, ensure a sufficient excess of the amine (at least 2.2 equivalents) is used.[1]
Possible Cause 2: Reaction Temperature Too High or Time Too Long
-
Solution: For monosubstitution, high temperatures can promote the second substitution. Try running the reaction at a lower temperature (e.g., room temperature) and carefully monitor its progress via TLC to stop it once the starting material is consumed.[1]
Problem 3: Starting Dichloronaphthoquinone Remains Unreacted
Possible Cause: Poor Solubility or Inactive Reagents
-
Solution: Ensure the 2,3-dichloro-1,4-naphthoquinone is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system like a dioxane/water or ethanol/water mixture.[7] Verify the purity and reactivity of the amine, as it may have degraded during storage.
Problem 4: Difficulty in Product Purification
Possible Cause: Similar Polarity of Products and Starting Materials
-
Solution: If the product and starting material have similar Rf values on TLC, separation by column chromatography can be challenging. Try different eluent systems, varying the polarity. If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Data Presentation
Table 1: Comparison of Yields for Amination of 2,3-Dichloronaphthoquinone with Amino Acids
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Room Temp Synthesis | TEA / KOH | Dioxane/H₂O | 25 | 24-48 h | Low/Trace | [7] |
| Reflux Synthesis | TEA / KOH | Dioxane/H₂O | 90 | 24 h | Moderate | [7] |
| Microwave (MAS) | TEA / KOH | Dioxane/H₂O | 110 | 25 min | 78 - 91 | [7][8] |
| Ultrasound (UAS) | TEA / KOH | Dioxane/H₂O | 25 - 40 | 1 h | Good |[7] |
Table 2: Selected Reaction Conditions for Monosubstitution
| Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Picolylamine | Triethylamine | Methanol | Reflux, 3h | 89 | [2] |
| 1,2-Diaminopropane | None | Methanol | RT, 2h | 75 | [2] |
| 2-Aminoethanol | Triethylamine | Methanol | RT, 2h | 83 |[2] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution (Conventional Heating)
-
Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.[1]
-
Add the desired primary or secondary amine (1.0 mmol).[1] If the amine is provided as a hydrochloride salt, add triethylamine (1.1 mmol).[1]
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to reflux.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Once complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[1]
Protocol 2: Optimized Procedure for Amination with Amino Acids (Microwave-Assisted)
-
In a microwave reactor vessel, add the desired amino acid (1.5–2.0 mmol) to a 4:1 dioxane/H₂O mixture (20 mL).[7]
-
Basify the solution to a pH of 9–10 using triethylamine (TEA) or aqueous potassium hydroxide (KOH).[7]
-
Activate this mixture under microwave irradiation (110 °C, 250 W) for 10 minutes.[7]
-
In a separate vial, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in 10 mL of the same dioxane/H₂O mixture.
-
Add the dissolved dichloronaphthoquinone solution to the activated amino acid mixture.
-
Irradiate the combined reaction mixture under the same microwave conditions (110 °C, 250 W) for an additional 20 minutes.[7]
-
After cooling, acidify the mixture with 1N HCl.
-
The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be performed if necessary.
Visualizations
Caption: General experimental workflow for amination of dichloronaphthoquinone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Amino Acid–Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the formation of regioisomers in naphthoquinone synthesis?
Welcome to the technical support center for naphthoquinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers and why are they a problem in naphthoquinone synthesis?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on a core structure. In the context of naphthoquinone synthesis, this means that a substituent can be attached at different positions on the naphthoquinone scaffold, leading to a mixture of products. The formation of regioisomers is a significant issue as it complicates the purification process, reduces the yield of the desired product, and can lead to downstream products with different biological activities, which is particularly critical in drug development.
Q2: Which synthetic methods are most prone to forming regioisomers?
A2: Several common methods for naphthoquinone synthesis can lead to regioisomeric mixtures. These include:
-
Diels-Alder reactions: The cycloaddition of unsymmetrical dienes and dienophiles can result in different orientations of the substituents in the final product.
-
Friedel-Crafts acylation/alkylation: The substitution of an acyl or alkyl group onto a substituted naphthalene ring can occur at multiple positions, depending on the directing effects of the existing substituents.[1][2]
-
Nucleophilic substitution: Reactions on naphthoquinones with multiple leaving groups can lead to substitution at different positions.[3][4]
-
Oxidation of substituted naphthalenes: The oxidation of a naphthalene derivative can sometimes yield a mixture of naphthoquinone regioisomers.
Q3: What are the key factors that influence regioselectivity in naphthoquinone synthesis?
A3: The regiochemical outcome of a reaction is influenced by a combination of electronic and steric factors. Key factors include:
-
Directing effects of substituents: Electron-donating or electron-withdrawing groups on the starting materials can direct incoming groups to specific positions.
-
Reaction temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control, which can favor the formation of different regioisomers.[1]
-
Choice of catalyst: The catalyst used can significantly impact the regioselectivity of a reaction.
-
Solvent polarity: The polarity of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing the product distribution.
-
Steric hindrance: Bulky substituents can block certain reaction sites, favoring substitution at less hindered positions.
Troubleshooting Guides
Diels-Alder Reactions
Problem: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Substituent Effects: The electronic properties of the substituents on both the diene and the dienophile (naphthoquinone precursor) play a crucial role. For instance, in the reaction of juglone (5-hydroxy-1,4-naphthoquinone) with a polar diene, the intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group makes the C-2 position more electrophilic, favoring the formation of one regioisomer.[5]
-
Solution: Strategically choose substituents on your diene and dienophile to enhance the electronic bias for the desired cycloaddition orientation. Consider using protecting groups to temporarily alter the electronic nature of a substituent.
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl groups of the naphthoquinone, enhancing its dienophilic character and influencing the regioselectivity of the cycloaddition.
-
Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂) and optimize the stoichiometry. The choice of Lewis acid can significantly alter the ratio of regioisomers.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This often favors the kinetically controlled product, which may be the desired regioisomer.
-
Friedel-Crafts Acylation
Problem: I am observing the formation of multiple isomers in the Friedel-Crafts acylation of my naphthalene derivative.
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: In the acylation of substrates like 2-methoxynaphthalene, the kinetically favored product (acylation at the 1-position) is formed at lower temperatures, while the thermodynamically more stable product (acylation at the 6-position) is favored at higher temperatures due to rearrangement.[1]
-
Solution: Carefully control the reaction temperature. For the kinetic product, use a low temperature (e.g., 0-25 °C). For the thermodynamic product, a higher temperature may be necessary, but be aware that excessively high temperatures can lead to decomposition.[1]
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity.
-
Solution: Non-polar solvents like carbon disulfide often favor the kinetic product, while more polar solvents like nitrobenzene can promote the formation of the thermodynamic product.
-
-
Catalyst Choice and Amount: The type and amount of Lewis acid catalyst can affect the product distribution.
-
Solution: While AlCl₃ is common, other Lewis acids like SnCl₄ or solid acid catalysts like zeolites can offer different selectivities. Using a stoichiometric amount of the Lewis acid is often necessary as the product can form a complex with the catalyst.[1]
-
Nucleophilic Substitution on Dichloronaphthoquinones
Problem: My nucleophilic substitution on 2,3-dichloro-1,4-naphthoquinone is giving me a mixture of mono- and di-substituted products, as well as regioisomers when using an unsymmetrical nucleophile.
Possible Causes and Solutions:
-
Stoichiometry of the Nucleophile: The molar ratio of the nucleophile to the dichloronaphthoquinone will determine the extent of substitution.
-
Solution: To favor mono-substitution, use one equivalent or a slight excess of the nucleophile. For di-substitution, use at least two equivalents of the nucleophile.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor di-substitution.
-
Solution: Monitor the reaction closely by TLC or HPLC to stop it once the desired product is maximized. Lowering the temperature can also help to control the reaction.
-
-
Regioselectivity with Unsymmetrical Nucleophiles: When using a nucleophile with two different nucleophilic centers, the site of attack will depend on the relative nucleophilicity of the centers and the electronic properties of the dichloronaphthoquinone.
-
Solution: The regioselectivity can be influenced by the solvent and the presence of a base. It may be necessary to protect one of the nucleophilic centers to achieve the desired outcome.
-
Marschalk Reaction
Problem: The Marschalk reaction is giving me a complex mixture of products instead of the desired C-alkylated naphthoquinone.
Possible Causes and Solutions:
-
Over-reduction: The reducing agent, typically sodium dithionite, can potentially over-reduce the quinone, leading to undesired side products.
-
Solution: Carefully control the stoichiometry of the sodium dithionite. Add it portion-wise to the reaction mixture to maintain a controlled reducing environment.
-
-
Side Reactions of the Aldehyde: The aldehyde can undergo self-condensation or other side reactions under the basic conditions of the Marschalk reaction.
-
Solution: Use a freshly distilled aldehyde. Consider adding the aldehyde slowly to the reaction mixture to keep its concentration low.
-
-
Poor Regioselectivity: The alkylation may occur at an undesired position on the naphthoquinone ring.
-
Solution: The regioselectivity is influenced by the position of the directing hydroxyl group on the starting anthraquinone or naphthoquinone. Ensure the correct starting material is used for the desired regiochemical outcome. The reaction is generally directed by the existing hydroxyl group.
-
Quantitative Data Summary
Table 1: Regioselectivity in the Friedel-Crafts Acylation of 2-Methoxynaphthalene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 1-acetyl-2-methoxynaphthalene (%) | Selectivity for 2-acetyl-6-methoxynaphthalene (%) |
| H-mordenite | - | 120 | 6 | ~35 | High (primary product) | Lower (formed via rearrangement) |
| H-beta | - | 120 | 6 | ~40 | High (primary product) | Lower (formed via rearrangement) |
| H-Y | - | 150 | 6 | ~38 | High (primary product) | Higher (rearrangement facilitated) |
| H₃PW₁₂O₄₀ | [BPy]BF₄ | 140 | 6 | 70.4 | 96.4 | - |
Data adapted from studies on zeolite-catalyzed and ionic liquid-mediated Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Regioselective Diels-Alder Reaction of Juglone
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction of juglone with an unsymmetrical diene to favor a specific regioisomer.
Materials:
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
Unsymmetrical diene (e.g., 1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve juglone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the diene (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Kinetically Controlled Friedel-Crafts Acylation of 2-Methoxynaphthalene
This protocol aims to selectively synthesize 1-acetyl-2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride or acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, suspend AlCl₃ (1.1 eq) in anhydrous CS₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2-methoxynaphthalene (1.0 eq) in anhydrous CS₂ dropwise over 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CS₂.
-
Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Controlling Diels-Alder regioselectivity.
Caption: Friedel-Crafts acylation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions [organic-chemistry.org]
- 3. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 5. is.muni.cz [is.muni.cz]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the poorly water-soluble compound 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
Issue 1: Low and variable oral absorption of DDN in animal models.
-
Question: My in vivo study with this compound shows low and inconsistent plasma concentrations after oral administration. What could be the cause and how can I improve it?
-
Answer: Low and variable oral absorption is a common challenge for poorly water-soluble compounds like DDN. The primary reason is often its limited dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. To address this, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[1] Techniques like micronization can be employed.[1][2]
-
Solubilizing Excipients: The use of excipients that improve solubility can be beneficial. These include cyclodextrins and surfactants.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve absorption.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate.[1]
-
Issue 2: Precipitation of the compound in aqueous media during formulation or upon administration.
-
Question: I'm observing precipitation of this compound when I try to dissolve it in an aqueous vehicle for my in vivo study. How can I prevent this?
-
Answer: Precipitation indicates that the concentration of the compound exceeds its solubility in the chosen vehicle. To overcome this, you can explore several approaches:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can increase solubility. However, the concentration of the organic solvent should be kept low to avoid toxicity in animal studies (typically ≤ 0.5% v/v for DMSO).
-
pH Adjustment: If the compound is ionizable, adjusting the pH of the vehicle may increase its solubility.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7]
-
Encapsulation in Liposomes or Nanoparticles: These carrier systems can encapsulate the hydrophobic drug, allowing for its dispersion in aqueous media.[8][9]
-
Issue 3: High dose of the formulation is required, leading to toxicity or tolerability issues.
-
Question: To achieve a therapeutic effect, I need to administer a high dose of the this compound formulation, which is causing adverse effects in my animal model. What are my options?
-
Answer: High required doses are often a consequence of poor bioavailability. By enhancing the bioavailability, you may be able to reduce the administered dose and mitigate toxicity. Consider these advanced formulation strategies:
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility, dissolution rate, and potentially its absorption, leading to higher bioavailability.[10]
-
Liposomal Delivery: Liposomes can protect the drug from degradation in the GI tract and enhance its transport across the intestinal epithelium.[11]
-
Targeted Delivery Systems: While more complex, developing formulations that target specific tissues can increase the drug's efficacy at the site of action and reduce systemic exposure and toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that affect its bioavailability?
A1: this compound (CAS 14918-69-5) is a dark purple powder with a molecular weight of 259.04 g/mol .[12][13] Its naphthoquinone structure suggests it is a hydrophobic molecule with low aqueous solubility, which is a major factor limiting its oral bioavailability.[14][15] The presence of hydroxyl groups may slightly increase its polarity compared to the parent 1,4-naphthoquinone.[16]
Q2: Are there any published examples of bioavailability enhancement for this compound?
A2: Yes, one study has reported the use of alginate microspheres to encapsulate this compound (DDN). This was done to enhance its stability and bioavailability for potential use in treating Alzheimer's disease. The study assessed the in vitro drug release profiles from these microspheres.[5]
Q3: What are cyclodextrins and how can they improve the bioavailability of DDN?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][10] They can form inclusion complexes with poorly water-soluble drugs like DDN by encapsulating the hydrophobic part of the molecule within their cavity.[5][6] This complexation increases the apparent solubility and dissolution rate of the drug in aqueous solutions, which can lead to improved bioavailability.[8]
Q4: What are the advantages of using liposomes for the delivery of DDN?
A4: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][9] For a hydrophobic compound like DDN, it would likely be incorporated into the lipid bilayer.[9] The advantages of using liposomes include:
-
Increased solubility and stability of the drug.[9]
-
Protection of the drug from degradation in the gastrointestinal tract.[9]
-
Potential for controlled or sustained release.
-
Biocompatibility and low toxicity.[9]
Q5: How can I choose the most suitable bioavailability enhancement strategy for my in vivo study?
A5: The choice of strategy depends on several factors, including the physicochemical properties of DDN, the desired route of administration, the required dose, and the available resources. A systematic approach, as outlined in the workflow diagram below, can help in making this decision. It is often recommended to start with simpler methods like co-solvents or particle size reduction before moving to more complex formulations like nanoparticles or liposomes.
Quantitative Data on Bioavailability Enhancement of Naphthoquinones and Poorly Soluble Drugs
Since specific in vivo bioavailability data for formulated this compound is limited, the following tables provide examples of bioavailability enhancement for other naphthoquinones and poorly soluble drugs using various formulation strategies. This data can serve as a reference for the potential improvements that can be achieved for DDN.
Table 1: Examples of Bioavailability Enhancement using Cyclodextrin Complexation
| Drug | Cyclodextrin Type | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | 7.41 | - | [7] |
| Glipizide | β-cyclodextrin-epichlorohydrin polymer (β-CDP) | - | Significantly greater than physical mixture | [6] |
| Hydrochlorothiazide | Sulfobutyl-ether-β-CD and HPβ-CD | - | 3-4 times | [8] |
Table 2: Characteristics of Liposomal Formulations for Drug Delivery
| Drug | Liposome Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin (Doxil®) | HSPC, Cholesterol, MPEG-DSPE | ~85 | >90% | |
| Amphotericin B (Ambisome®) | HSPC, Cholesterol, DSPG | 60-80 | >90% | |
| Daunorubicin (DaunoXome®) | DSPC, Cholesterol | ~45 | ~99% |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the formulation of this compound.
Protocol 1: Preparation of DDN-Loaded Alginate Microspheres
This protocol is adapted from a study that encapsulated DDN in alginate microspheres.[5]
-
Preparation of Alginate Solution: Prepare a sterile solution of sodium alginate (e.g., 1-2% w/v) in deionized water. Stir until fully dissolved.
-
Dispersion of DDN: Disperse the desired amount of this compound in the alginate solution. Sonication may be used to ensure a homogenous dispersion.
-
Preparation of Cross-linking Solution: Prepare a sterile solution of calcium chloride (e.g., 1-2% w/v) in deionized water.
-
Formation of Microspheres: Use a syringe pump to extrude the DDN-alginate dispersion dropwise into the calcium chloride solution while stirring gently. The alginate will cross-link upon contact with the calcium ions, forming microspheres.
-
Hardening and Washing: Allow the microspheres to harden in the calcium chloride solution for a specified time (e.g., 30 minutes). Collect the microspheres by filtration or decantation and wash them with deionized water to remove excess calcium chloride.
-
Drying: The microspheres can be air-dried or freeze-dried for long-term storage.
Protocol 2: Preparation of DDN-Cyclodextrin Inclusion Complexes (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to the selected cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the DDN and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the mortar to form a paste. Knead the paste thoroughly with a pestle for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Protocol 3: Preparation of DDN-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the selected lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated DDN by centrifugation, dialysis, or gel filtration.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Troubleshooting workflow for enhancing DDN bioavailability.
Caption: Cyclodextrin encapsulates DDN to improve its solubility.
Caption: Liposomal encapsulation of hydrophobic DDN within the bilayer.
References
- 1. eijppr.com [eijppr.com]
- 2. pH-dependent association of SN-38 with lipid bilayers of a novel liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 95 14918-69-5 [sigmaaldrich.com]
- 12. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy in Cell-Based Assays with Naphthoquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with naphthoquinones in cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential reasons for observing low or no efficacy of naphthoquinones in your cell-based assays.
Issue 1: Compound Precipitation or Low Solubility in Aqueous Media
-
Question: My naphthoquinone compound precipitates when I add the stock solution to my aqueous cell culture medium. What should I do?
Answer: This is a common issue as many naphthoquinones are lipophilic and have poor aqueous solubility.[1] Here are several troubleshooting steps:
-
Reduce Final Concentration: The simplest approach is to test a lower final working concentration of the naphthoquinone.[1]
-
Optimize Co-solvent Percentage: While dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.[1] You can perform a solvent toxicity test to determine the maximum tolerable concentration for your specific cell line.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility.
-
Employ Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic naphthoquinone.[1] However, it is crucial to run controls to test for any potential interference of the surfactant with the assay and for cellular toxicity.[1]
-
pH Adjustment: The stability and solubility of some naphthoquinones can be influenced by the pH of the medium.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing high variability between replicate wells treated with the same concentration of my naphthoquinone. What could be the cause?
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating to avoid inconsistent cell numbers across wells.[2][3]
-
Compound Precipitation: As mentioned above, poor solubility can lead to non-uniform exposure of cells to the compound.[2][3]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[2][3] To minimize this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or medium to maintain humidity.[3]
-
Pipetting Errors: Use calibrated pipettes and change tips between different concentrations to ensure accuracy.[3]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number range.[4]
-
Issue 3: No Observed Effect at Expected Concentrations
-
Question: My naphthoquinone is not showing any cytotoxic or biological effect, even at concentrations reported in the literature. What should I check?
Answer: Several factors could contribute to a lack of efficacy:
-
Incorrect Stock Concentration: Double-check all calculations and consider re-preparing the stock solution.[4]
-
Compound Instability: Naphthoquinones can be sensitive to light, pH, and temperature. Ensure proper storage of stock solutions (e.g., at -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.[5] The stability in your specific cell culture medium over the course of the experiment should also be considered.
-
Cell Line Specificity: The response to a particular naphthoquinone can be highly cell-line specific.[6] The cell line you are using may be resistant or less sensitive. Consider testing a different cell line or a positive control compound known to be active in your chosen cell line.
-
Inappropriate Assay Endpoint: The chosen assay may not be suitable for detecting the specific mechanism of action of your naphthoquinone. For example, if the compound induces apoptosis without immediate cell membrane rupture, an LDH release assay might not be the most sensitive method in the early stages.
-
Sub-optimal Incubation Time: The effect of the compound may be time-dependent. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[3]
-
Issue 4: Artifacts and Interference in Viability Assays
-
Question: I suspect my naphthoquinone is interfering with my MTT or XTT assay. How can I confirm this and what are the alternatives?
Answer: Naphthoquinones, due to their redox-active nature, can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal for cell viability.[2]
-
Confirmation of Interference: To check for interference, run a cell-free control by incubating your naphthoquinone with the tetrazolium reagent in the culture medium without cells. A color change indicates direct reduction and interference.[2]
-
Alternative Assays: If interference is confirmed, switch to a non-tetrazolium-based assay:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure cellular ATP levels as an indicator of metabolic activity and are often considered a gold standard.[2][7]
-
Sulforhodamine B (SRB) assay: This assay quantifies total protein content.[2]
-
LDH cytotoxicity assay: This assay measures the release of lactate dehydrogenase from damaged cells. However, be cautious as some naphthoquinones can inactivate the LDH enzyme, leading to an underestimation of cytotoxicity.[2] An enzyme activity control is recommended.
-
Dye-exclusion methods: Methods like Trypan Blue or fluorescent membrane integrity dyes (e.g., propidium iodide) combined with flow cytometry can be used.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting concentration range for a novel naphthoquinone in a cell viability assay?
-
Q2: What is the primary mechanism of cytotoxicity for many naphthoquinones?
-
Q3: How can I measure ROS production induced by my naphthoquinone?
-
A3: A common method is the DCFH-DA assay.[10] In this assay, the cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which can be measured using a microplate reader, fluorescence microscope, or flow cytometer, is proportional to the intracellular ROS levels.[10][11]
-
-
Q4: My naphthoquinone induces apoptosis. What is a suitable assay to quantify this?
-
A4: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is bound by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[10]
-
Data Presentation
Table 1: Reported IC50 Values for Selected Naphthoquinones
| Compound | Cell Line(s) | IC50 Concentration | Reference |
| Naphthomycin | P388, L1210, L5178Y (Murine Leukemia) | 0.4 - 1.3 µg/mL | [4] |
| 5-acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian Carcinoma) | 7.54 µM | [6] |
| Naphthoquinone-quinolone hybrid 11a | MCF-7 (Breast Cancer) | Similar potency to doxorubicin | [12] |
| Naphthoquinone-quinolone hybrid 11b | MDA-MB-231 (Breast Cancer) | Higher potency than 1,4-naphthoquinone | [12] |
| 2-bromo-5-hydroxy-1,4-naphthoquinone | S. aureus | 16 µg/mL (MIC) | [13] |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | C. krusei | 2 µg/mL (MIC) | [13] |
Table 2: Example Data for Naphthoquinone-Induced ROS Production Measured by DCFDA Assay
| Cell Line | Compound | Concentration | Fold Increase in DCF Fluorescence (vs. Control) | Reference |
| LLC & A549 | Juglone | 2 µM | Significant increase | [14] |
| LLC & A549 | Juglone | 4 µM | Significant increase | [14] |
| LLC & A549 | Juglone | 8 µM | Significant increase | [14] |
| PC12 & SH-SY5Y | Menadione | Various | Dose-dependent increase | [14] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[15]
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Naphthoquinone compound
-
MTT reagent (5 mg/mL in PBS, sterile filtered)[15]
-
Solubilization solution (e.g., DMSO)[15]
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the naphthoquinone in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until formazan crystals are visible.[4][10][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Measurement: Gently shake the plate to ensure uniform color distribution and measure the absorbance at 570 nm.[10][15]
-
2. Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures overall intracellular ROS levels.[10]
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
Naphthoquinone compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
PBS or serum-free medium
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/535 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to attach.
-
Cell Treatment: Treat cells with the naphthoquinone compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium or PBS) for 30-60 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells with PBS to remove the excess probe.[10]
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity.[11]
-
Visualizations
Caption: A typical experimental workflow for a cell-based viability assay.
Caption: A troubleshooting decision tree for low efficacy of naphthoquinones.
Caption: Simplified signaling pathway of ROS-induced apoptosis by naphthoquinones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Halogenated Quinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and experimental use of halogenated quinone compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of halogenated quinones.
Q1: What are the primary safety precautions for handling halogenated quinone compounds?
A: Halogenated quinones are often toxic, reactive, and may be carcinogenic.[1] Strict safety protocols are mandatory. Always handle these compounds in a certified chemical fume hood.[1] Required Personal Protective Equipment (PPE) includes a lab coat, nitrile gloves, and chemical splash goggles.[1] Ensure an eyewash station and safety shower are accessible.[1] Before starting any work, consult the Safety Data Sheet (SDS) for the specific compound.[1]
Q2: How should I prepare and store stock solutions of halogenated quinones to ensure stability?
A: Halogenated quinones are susceptible to degradation from light, heat, and high pH.[2] To maximize stability, prepare stock solutions in a dry, non-aqueous solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.[2][3] For long-term storage, aliquot the stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure, and store at -80°C under an inert atmosphere (nitrogen or argon).[2]
Q3: My halogenated quinone sample is changing color over time. What is happening?
A: Discoloration, often to a brown or dark hue, is a common sign of degradation, typically due to oxidation and/or polymerization.[1][4] This process can be accelerated by exposure to air, light, and moisture.[2][4] It is crucial to store the compound under the recommended conditions to minimize degradation.[1] For experiments, it is always best to use freshly prepared solutions.[2]
Q4: What are the best practices for weighing and dispensing solid halogenated quinone compounds?
A: Due to their potential toxicity, avoid inhaling dust or allowing skin contact.[5] Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure.[1] Use appropriate tools, such as a chemical-resistant spatula, and transfer the solid directly into a tared vial for dissolution. This minimizes contamination and exposure.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving halogenated quinones.
A. Chromatography & Purification Issues
Problem 1: The compound degrades on the silica gel column during purification.
-
Potential Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinone compounds.[6]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your starting eluent and add 1-2% of a base like triethylamine or pyridine to neutralize the acidic silanol groups.[6][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a bonded phase like diol.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with optimized solvents.
-
Problem 2: Poor peak shape (tailing) in Reverse-Phase HPLC analysis.
-
Potential Cause: Strong interactions between the quinone and residual acidic silanol groups on the C18 column, or secondary interactions.[6]
-
Recommended Solutions:
-
Modify the Mobile Phase: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can protonate silanol groups and improve peak shape.
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanols are already derivatized.[7]
-
Add a Competing Base: For basic quinone analogues, adding a small amount of a competing base like triethylamine to the mobile phase can block active sites on the stationary phase.[6]
-
B. Biological Assay Artifacts
Problem 3: High background signal in a fluorescence-based assay.
-
Potential Cause: Many quinone-containing compounds exhibit intrinsic fluorescence (autofluorescence), which can interfere with the assay's readout.[2][8]
-
Recommended Solution:
-
Run a Control Experiment: Measure the fluorescence of your compound in the assay buffer at various concentrations without the biological target. This will quantify the compound's autofluorescence.[8] If the interference is significant, subtract this background signal from your experimental data or consider a non-fluorescence-based assay.[2] (See Experimental Protocol 2).
-
Problem 4: Irreproducible results or time-dependent increase in enzyme inhibition.
-
Potential Cause 1: Covalent Modification: As electrophiles, quinones can act as Michael acceptors and form covalent bonds with nucleophilic residues (e.g., cysteine) on proteins, leading to irreversible inhibition.[7]
-
Potential Cause 2: Redox Cycling: Some quinones can undergo redox cycling in the presence of reducing agents (like DTT) and oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[7][9] These ROS can non-specifically damage the protein target, leading to time-dependent and often irreproducible results.[7][9]
-
Recommended Solutions:
-
Test for Irreversibility: Perform a washout or dialysis experiment to see if enzyme activity can be restored after removing the compound.
-
Assess Redox Cycling: Conduct an assay to detect the generation of H₂O₂ in the presence of your compound and a reducing agent. (See Experimental Protocol 3).
-
Modify Assay Conditions: If redox cycling is confirmed, consider removing or reducing the concentration of strong reducing agents like DTT, or add catalase to the assay buffer to degrade H₂O₂.[7]
-
III. Quantitative Data Summary
The following tables provide a summary of key quantitative data for selected halogenated quinone compounds.
Table 1: Solubility of Halogenated Quinones in Common Laboratory Solvents
| Compound | Solvent | Solubility | Reference |
| 2,3-Dichloro-1,4-naphthoquinone | Water | Insoluble (0.008 g/L) | [6][7] |
| Acetone | Soluble | [7] | |
| Dichloromethane | Soluble | [7] | |
| Benzene | Soluble | [7] | |
| Toluene (hot) | Soluble | [6] | |
| Tetrachloro-1,4-benzoquinone (Chloranil) | Water | Insoluble | [10] |
| Ethanol | Slightly Soluble | ||
| Diethyl Ether | Soluble | ||
| Benzene | Soluble | ||
| 2,6-Dichloro-1,4-benzoquinone | Water | Insoluble | [1] |
| Methanol | Soluble | [1] |
Table 2: Stability of Halogenated Quinones under Various Conditions
| Compound | Condition | Stability Metric (Half-life, t½) | Reference |
| Tetrachloro-1,4-benzoquinone (Chloranil) | Aqueous solution, pH 7 | ~1 hour | [2] |
| Acidic Media | Stable | [10] | |
| Alkaline Conditions | Decomposes | [10] | |
| Sunlight | Slowly decomposes | [10] | |
| Chlorinated benzo-1,2-quinones | Aqueous solution (from acetone stock) | < 30 minutes | [2] |
| 1,2-Naphthoquinone | Thermal (Solid) | Decomposes above 100°C | |
| 9,10-Phenanthraquinone | Thermal (Solid) | Decomposes above 215°C |
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a halogenated quinone sample.
-
Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the halogenated quinone in DMSO. Dilute this stock to a final concentration of approximately 50 µg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Diode Array Detector (DAD), monitoring at a relevant wavelength (e.g., 254 nm, 280 nm, and λmax).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
-
Data Analysis: Analyze the chromatogram for impurity peaks. Purity can be estimated by calculating the relative peak area of the main compound peak.
Protocol 2: Assessing Compound Autofluorescence
This protocol helps determine if a compound is intrinsically fluorescent under assay conditions.
-
Plate Setup: Use a black, opaque microplate suitable for fluorescence measurements.
-
Sample Preparation: Prepare a serial dilution of the halogenated quinone in the assay buffer, covering the concentration range used in the main experiment.
-
Controls: Include wells with assay buffer only (negative control) and a known fluorophore used in your assay (positive control).
-
Measurement: Read the plate using the same fluorescence plate reader, excitation and emission wavelengths, and filter sets as your primary assay.
-
Data Analysis: If you observe a concentration-dependent increase in fluorescence from the wells containing only the halogenated quinone, this confirms that the compound is autofluorescent and is interfering with your assay readout.
Protocol 3: Detecting Redox Cycling and Reactive Oxygen Species (ROS) Generation
This protocol is designed to test if a quinone compound generates hydrogen peroxide (H₂O₂) via redox cycling.
-
Reagent Preparation:
-
Prepare a solution of a fluorescent H₂O₂ probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) in your assay buffer according to the manufacturer's instructions.
-
Prepare a solution of a reducing agent (e.g., 100 µM DTT or NADPH).
-
-
Plate Setup: In a black microplate, add the following to separate wells:
-
Assay buffer + probe/HRP mixture
-
Compound + assay buffer + probe/HRP mixture
-
Reducing agent + assay buffer + probe/HRP mixture
-
Compound + Reducing agent + assay buffer + probe/HRP mixture
-
H₂O₂ standard + assay buffer + probe/HRP mixture (positive control)
-
-
Incubation: Incubate the plate at the assay temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: A significant increase in fluorescence in the wells containing both the compound and the reducing agent, compared to the controls, indicates redox cycling and H₂O₂ production.
V. Mandatory Visualizations
Diagram 1: General Experimental Workflow for Screening Halogenated Quinones
Caption: A logical workflow for the screening and validation of halogenated quinone compounds.
Diagram 2: Troubleshooting Logic for Assay Interference
Caption: A decision tree for troubleshooting potential artifacts in biological assays.
Diagram 3: Simplified NF-κB Signaling Pathway and Potential Inhibition by Quinones
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Decomposition of Tetrachloro-1,4-benzoquinone (p-Chloranil) in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Role of tetrachloro-1,4-benzoquinone reductase in phenylalanine hydroxylation system and pentachlorophenol degradation in Bacillus cereus AOA-CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-1,4-naphthoquinone, 98% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PARP Inhibitors: Benchmarking 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives Against Clinically Approved Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Poly (ADP-ribose) polymerase (PARP) inhibitory landscape, with a special focus on the potential of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDNO) derivatives. While direct experimental data on the PARP inhibitory activity of the parent DDNO compound is not extensively available in the public domain, this guide synthesizes existing in silico data for its derivatives and contrasts it with the established experimental performance of clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
The information presented herein is intended to provide a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics targeting the DNA damage response pathway. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows.
Performance Comparison of PARP Inhibitors
The efficacy of PARP inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the reported IC50 values for established PARP inhibitors across both enzymatic (cell-free) and cell-based assays. It is important to note that these values can vary between studies due to different experimental conditions.
Enzymatic Activity (Cell-Free Assays)
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [1] |
| Niraparib | 3.8 | 2.1 | [2] |
| Rucaparib | 1.4 (Ki) | - | |
| Talazoparib | 0.57 | - | [3] |
Cellular Activity (Cell-Based Assays)
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [4] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | |
| Rucaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.005 | |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.13 | [4] |
This compound (DDNO) and its Derivatives
A study synthesized and evaluated a series of novel piperazine-substituted DDNO derivatives for their PARP-1 inhibitory potential.[1][5] Notably, compounds 5 , 9 , and 13 from this series exhibited promising in silico results, suggesting strong binding profiles to the PARP-1 active site.[1][5]
| Derivative | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Reference |
| Compound 5 | -7.17 | -52.51 | [1][5] |
| Compound 9 | -7.41 | -43.77 | [1][5] |
| Compound 13 | -7.37 | -62.87 | [1][5] |
These in silico findings suggest that DDNO derivatives are promising candidates for further investigation as PARP-1 inhibitors. However, it is crucial to underscore that these are computational predictions and require experimental validation through biochemical and cellular assays to determine their actual inhibitory potency and cellular efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams, generated using Graphviz, illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.
Caption: Simplified PARP signaling pathway in response to DNA damage and the mechanism of action of PARP inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of novel PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays used in the evaluation of PARP inhibitors.
PARP Enzymatic Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (serial dilutions)
Procedure:
-
Add assay buffer containing activated DNA to the histone-coated wells.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Add recombinant PARP-1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based PARP Inhibition Assay (Cell Viability - MTT Assay)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP enzyme on a DNA substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA probe (e.g., a nicked duplex)
-
Assay buffer
-
NAD+
-
Test compounds (serial dilutions)
-
Black 384-well plates
Procedure:
-
Add the assay buffer, fluorescently labeled DNA probe, and test compound to the wells of a black microplate.
-
Add the PARP-1 enzyme to the wells.
-
Incubate at room temperature to allow for PARP-DNA binding.
-
Measure the fluorescence polarization (FP).
-
Add NAD+ to initiate the PARylation reaction, which leads to the release of PARP from the DNA in the absence of a trapping inhibitor.
-
Incubate and measure the FP again.
-
A high FP signal after the addition of NAD+ indicates that the inhibitor is "trapping" the PARP enzyme on the DNA.
-
Calculate the trapping efficiency and determine the EC50 for trapping.
Conclusion
While clinically approved PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib have demonstrated significant therapeutic benefit, the search for novel, more potent, and selective inhibitors continues. The in silico data for derivatives of this compound suggests that this chemical scaffold holds promise for the development of new PARP-1 inhibitors. However, rigorous experimental validation is imperative to ascertain their true potential. The experimental protocols detailed in this guide provide a framework for such validation, enabling a direct and quantitative comparison with existing PARP inhibitors. Further research in this area is warranted to explore the therapeutic utility of this and other novel chemical series in the context of PARP inhibition and cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone and Alternative Inhibitors of Aβ42 Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) in inhibiting amyloid-beta 42 (Aβ42) aggregation, a key pathological event in Alzheimer's disease. The performance of DDN is evaluated against other known inhibitors, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the primary assays are also provided to facilitate reproducibility and further investigation.
Introduction to Aβ42 Aggregation and Inhibition
The aggregation of the Aβ42 peptide into soluble oligomers and insoluble amyloid fibrils is a central process in the pathogenesis of Alzheimer's disease. These aggregates are associated with neuronal toxicity and cognitive decline. Consequently, the inhibition of Aβ42 aggregation is a primary therapeutic strategy. This guide focuses on DDN, a naphthoquinone derivative, and compares its inhibitory activity with other classes of inhibitors, including other naphthoquinones, peptoids, and peptides.
Quantitative Comparison of Aβ42 Aggregation Inhibitors
The inhibitory potency of various compounds against Aβ42 aggregation is typically quantified using the half-maximal inhibitory concentration (IC50), determined through assays such as the Thioflavin T (ThT) fluorescence assay. The following table summarizes the available quantitative data for DDN and selected alternative inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Class | Aβ42 Concentration | Inhibitor Concentration | Percent Inhibition | IC50 (µM) | Assay | Reference |
| DDN | Naphthoquinone | Not Specified | 25 µM | >90% | Not Reported | Thioflavin T Assay | [1] |
| Juglone | Naphthoquinone | Not Specified | Not Specified | Not Specified | 11.10 | ThT Assay | [1] |
| Naphthoquinone Derivative 2 | Naphthoquinone | 50 µM | Not Specified | Not Specified | 3.2 | ThT Assay | [2] |
| IAM1 | Peptoid | Not Specified | Not Specified | Not Specified | ~10 | ThT Assay | [3] |
| (IAM1)2 | Dimeric Peptoid | Not Specified | Not Specified | ~5-fold more effective than IAM1 | Not Reported | ThT Assay | [3] |
| Peptide Inhibitor (OR2) | Peptide | Not Specified | Not Specified | Complete | Not Reported | ThT Assay | [4] |
| Tannic Acid | Polyphenol | 20 µM | Not Specified | Not Specified | ~0.1 - 50 | ThT Assay | [5] |
| Curcumin | Polyphenol | Not Specified | Not Specified | Not Specified | 1.1 | ThT Assay | [5] |
Note: The IC50 values and percentage inhibition can be influenced by factors such as Aβ42 peptide preparation, incubation time, temperature, and buffer composition.[5]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[6]
Materials:
-
Aβ42 peptide (pre-treated to ensure a monomeric state)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in buffer)
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Inhibitor compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, clear-bottom microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Aβ42 in the assay buffer at the desired concentration (e.g., 10-20 µM).
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the Aβ42 solution, the inhibitor solution (or vehicle control), and the ThT solution.
-
Include control wells:
-
Aβ42 only (positive control for aggregation)
-
Buffer and ThT only (background fluorescence)
-
Inhibitor and ThT only (to check for compound interference)
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation kinetics.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The percentage of inhibition is calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control (Aβ42 only).
-
The IC50 value is determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique used to directly visualize the morphology of Aβ42 aggregates and assess the effect of inhibitors on fibril formation.
Materials:
-
Aβ42 samples incubated with and without the inhibitor.
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid).
-
Filter paper.
Procedure:
-
Sample Preparation:
-
Incubate Aβ42 with and without the inhibitor under conditions that promote fibril formation.
-
-
Grid Preparation:
-
Place a drop of the Aβ42 sample onto the surface of a TEM grid for a few minutes to allow the aggregates to adsorb.
-
Wick away the excess sample using filter paper.
-
-
Negative Staining:
-
Apply a drop of the negative staining solution to the grid for a short period (e.g., 1-2 minutes).
-
Remove the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Capture images at different magnifications to observe the overall morphology and fine structure of the aggregates. Fibrils will appear as long, unbranched filaments, while the presence of an effective inhibitor may result in fewer or no fibrils, or the presence of amorphous aggregates.[8][9]
-
Visualizations
Aβ42 Aggregation Pathway
Caption: The pathway of Aβ42 aggregation from monomers to mature amyloid fibrils.
General Mechanism of Aβ42 Aggregation Inhibition
Caption: Potential mechanisms of Aβ42 aggregation inhibition by small molecules.
Experimental Workflow for Inhibitor Screening
Caption: A typical experimental workflow for screening Aβ42 aggregation inhibitors.
References
- 1. Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cytotoxicity of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) derivatives against several cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential anticancer agents.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | MOLT-3 | 0.27 | [1] |
| HuCCA-1 | 1.39 | [1] | |
| A549 | 2.11 | [1] | |
| HepG2 | 14.67 | [1] | |
| 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | 1 | [2][3] |
| PC-3 | 1.5 | [2][3] | |
| CWR-22 | 3 | [2][3] | |
| DU-145 | 3 | [2][3] | |
| HS-5 (normal) | 10 | [2][3] | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | 2.5 | [4] |
| PC-3 | 2.5 | [4] | |
| DU-145 | 6.5 | [4] | |
| HS-5 (normal) | 25 | [4] | |
| Piperazine-substituted DDN (Compound 3) | Various | High Potential | [5] |
| Acetylated thiomethylglucoside of 5,8-dihydroxy-1,4-naphthoquinone with Me and Cl at positions 6 and 7 (Compound 30) | Neuro-2a | 32.20 ± 4.05 | [6] |
| Acetylated thiomethylglucoside of 2,5,8-trihydroxy-1,4-naphthoquinone with Me and Cl at positions 6 and 7 (Compound 29) | Neuro-2a | 84.00 ± 0.48 | [6] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine the cytotoxic potential of chemical compounds.
MTT Assay Protocol
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
After the 24-hour incubation period, remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Incubation:
-
Following the treatment period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.
6. Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in evaluating cytotoxicity and the potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted this compound Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells [mdpi.com]
A Comparative Guide to the In Silico and In Vitro Activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computationally predicted (in silico) and experimentally observed (in vitro) biological activities of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DCDHNQ). DCDHNQ, a naphthoquinone derivative, has garnered significant interest for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of the compound's performance.
Overview of Biological Activities
This compound has demonstrated a range of biological effects, primarily attributed to its ability to induce oxidative stress, inhibit key enzymes, and modulate cellular signaling pathways. Its activities have been explored in the contexts of cancer, Alzheimer's disease, and general antioxidant potential.
In Vitro Activity: Experimental Evidence
The biological effects of DCDHNQ have been quantified through various laboratory-based assays. These studies provide concrete evidence of its cytotoxic, enzyme-inhibitory, and antioxidant properties.
Anticancer Cytotoxicity
DCDHNQ and its derivatives have shown potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | This compound | 0.27 - 14.67 |
| HuCCA-1 | Cholangiocarcinoma | This compound | 0.27 - 14.67 |
| A549 | Lung Carcinoma | This compound | 0.27 - 14.67 |
| MOLT-3 | Acute Lymphoblastic Leukemia | This compound | 0.27 - 14.67 |
| LNCaP | Prostate Cancer (Androgen-dependent) | 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | 1 |
| CWR-22 | Prostate Cancer (Androgen-dependent) | 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | 3 |
| PC-3 | Prostate Cancer (Androgen-independent) | 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | 1.5 |
| DU-145 | Prostate Cancer (Androgen-independent) | 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | 3 |
Enzyme Inhibition and Aggregation Prevention
DCDHNQ has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and has been shown to prevent the aggregation of amyloid-beta 42 (Aβ42) peptides, a hallmark of the disease.
| Assay | Target | Result |
| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | IC50 = 14.5 µM[1] |
| Aβ42 Aggregation Inhibition | Amyloid-beta 42 peptide aggregation | >90% inhibition at 25 µM[1] |
| Antioxidant Activity (ABTS Assay) | ABTS radical scavenging | IC50 = 9.8 µM[1] |
| Antioxidant Activity (Reducing Power) | Ferric reducing antioxidant power | IC50 = 4.3 µM[1] |
In Silico Analysis: Computational Predictions
Computational methods, including molecular docking and molecular dynamics simulations, have been employed to predict the binding affinity and interaction mechanisms of DCDHNQ and its derivatives with various biological targets. These studies provide a theoretical framework for understanding the observed in vitro activities.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The docking score is a measure of the binding affinity.
| Target Protein | Ligand | Docking Score (kcal/mol) |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Piperazine-substituted DCDHNQ derivatives | -6.52 to -7.41 |
| Acetylcholinesterase (AChE) | This compound | Not explicitly stated, but predicted high interaction with key residues[1] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interaction. For derivatives of DCDHNQ, MD simulations have confirmed stable binding to targets like PARP-1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Assay Protocols
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: DCDHNQ is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (DCDHNQ) at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a pre-determined time to allow for enzyme-inhibitor interaction.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DCDHNQ and determine the IC50 value.
-
Aβ42 Preparation: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized peptide in a suitable solvent and removing any pre-existing aggregates.
-
Incubation: The Aβ42 solution is incubated at 37°C with and without different concentrations of DCDHNQ.
-
Thioflavin T (ThT) Addition: At specific time points, aliquots of the incubation mixture are transferred to a solution of Thioflavin T.
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The percentage of inhibition of Aβ42 aggregation is calculated by comparing the fluorescence intensity in the presence of DCDHNQ to that of the control (Aβ42 alone).
In Silico Protocol Outlines
-
Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., PARP-1, AChE) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of DCDHNQ is generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of DCDHNQ within the protein's active site, evaluating each pose with a scoring function.
-
Analysis: The resulting docking poses and their corresponding binding energies (docking scores) are analyzed to predict the most favorable binding mode and affinity.
-
System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box filled with water molecules and counter-ions to mimic physiological conditions.
-
Force Field Application: A force field (e.g., AMBER, GROMOS) is applied to describe the interactions between atoms in the system.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (nanoseconds to microseconds) is performed to observe the dynamic behavior of the protein-ligand complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding, identify key interactions, and calculate binding free energies.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of DCDHNQ.
Caption: General workflow comparing in silico prediction with in vitro validation.
Caption: Putative anticancer signaling pathways of DCDHNQ.
Conclusion
The convergence of in silico predictions and in vitro experimental data provides a robust foundation for the continued investigation of this compound as a promising therapeutic candidate. Computational studies have successfully predicted the binding of DCDHNQ and its derivatives to key biological targets, which has been subsequently validated by quantitative in vitro assays demonstrating its potent anticancer and neuroprotective activities. The detailed protocols and visualized pathways presented in this guide are intended to facilitate further research and development of this and similar naphthoquinone-based compounds. Future studies should aim to further elucidate the specific molecular interactions and signaling cascades to optimize the therapeutic potential of DCDHNQ.
References
The Pivotal Role of Substituents in the Biological Activity of 1,4-Naphthoquinones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of substituted 1,4-naphthoquinones is paramount for designing novel therapeutic agents. This guide provides a comparative analysis of how different substituents on the 1,4-naphthoquinone scaffold influence its biological activity, supported by experimental data and detailed protocols.
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products with potent biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1] The versatility of this scaffold lies in its susceptibility to chemical modification at various positions, which can dramatically alter its therapeutic properties. This guide delves into the SAR of substituted 1,4-naphthoquinones, with a focus on anticancer and antimicrobial activities, presenting quantitative data in a clear, comparative format.
Comparative Analysis of Biological Activity
The biological activity of 1,4-naphthoquinone derivatives is significantly influenced by the nature and position of substituents on the quinone and aromatic rings. The following tables summarize the in vitro activity of various substituted 1,4-naphthoquinones against cancer cell lines and microbial strains.
Anticancer Activity of Substituted 1,4-Naphthoquinones
The anticancer activity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS), inhibit key cellular enzymes like topoisomerase, and interfere with signaling pathways crucial for cancer cell proliferation and survival.[2][3]
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin | 5-hydroxy-2-methyl | HT-29 (Colon) | 3.67 ± 0.46 | [1] |
| Juglone | 5-hydroxy | MCF-7 (Breast) | 1-3 | [4][5] |
| Menadione | 2-methyl | DU-145 (Prostate) | >20 | [4][5] |
| Lawsone | 2-hydroxy | Not specified | - | [1] |
| PD9 | 2-(4-chlorophenyl)amino | DU-145, MDA-MB-231, HT-29 | 1-3 | [4][5] |
| PD10 | 2-(4-methoxyphenyl)amino | DU-145, MDA-MB-231, HT-29 | 1-3 | [4][5] |
| PD11 | 2-(2-thioethanol) | DU-145, MDA-MB-231, HT-29 | 1-3 | [4] |
| 2-hydroxy-3-farnesyl-1,4-naphthoquinone (11a) | 2-hydroxy, 3-farnesyl | HT-29 (Colon) | 1.99 ± 0.04 | [1] |
| Compound 7 | 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | - | - | [2] |
| 2,3-dichloro-1,4-naphthoquinone (1) | 2,3-dichloro | - | 0.5 ± 0.3 (Aromatase inh.) | |
| 2-amino-3-chloro-1,4-naphthoquinone (4) | 2-amino, 3-chloro | - | 0.5 ± 0.4 (Aromatase inh.) | |
| Anilino-1,4-naphthoquinone (15) | 2-bromo-3-anilino | HepG2 (Liver) | 4.94 | [6] |
Key Findings from SAR Studies:
-
Substitution at C2 and C3: Generally, substitutions at the C2 and C3 positions of the naphthoquinone ring with amino, alkyl, or aryl groups can significantly enhance anticancer activity.[1][4] For instance, the introduction of aromatic amines at the R3 position led to a 6 to 12-fold increase in antiproliferative activity in breast cancer cell lines.[4]
-
Lipophilicity: Increasing the lipophilicity of the substituent can lead to improved cytotoxicity. The farnesyl group in compound 11a, for example, contributes to its high potency.[1]
-
Halogenation: The presence of halogen atoms, particularly chlorine and bromine, on the naphthoquinone core can be crucial for anticancer activity.[7][6]
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent also plays a role. While hydroxyl groups (electron-donating) in plumbagin and juglone show good activity, a sulfonamide group (electron-withdrawing) was found to decrease activity in one study.[4]
Antimicrobial Activity of Substituted 1,4-Naphthoquinones
1,4-naphthoquinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] Their mechanism of action is often linked to the generation of oxidative stress and interaction with microbial enzymes.[10]
| Compound/Derivative | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Juglone | 5-hydroxy | S. aureus | ≤ 0.125 (µmol/L) | [10][11] |
| 2-hydroxy-3-chloro-1,4-naphthoquinone (2) | 2-hydroxy, 3-chloro | C. albicans ATCC10231 | 0.25 | [8] |
| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone (4) | 2-ethylcarboxamido, 3-chloro | C. albicans ATCC10231 | 32 | [8] |
| General Naphthalene-1,4-dione derivatives | Varied | Various bacteria | 7.8 - 500 | [12] |
Key Findings from SAR Studies:
-
Halogenation: Similar to anticancer activity, the presence of a chlorine atom at the C3 position is considered essential for antifungal activity.[8]
-
Substitution at C2: The nature of the substituent at the C2 position can significantly impact antifungal activity. Bulky groups at this position have been shown to decrease activity.[8]
-
Hydroxyl Groups: The presence of a hydroxyl group on the aromatic ring of juglone is crucial for its antibacterial activity.[10]
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of substituted 1,4-naphthoquinones.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[13][14]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-29, MCF-7, DU-145)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted 1,4-naphthoquinone compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.[13]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[13][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[13][14]
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader.[13][14] Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Aromatase Inhibitory Assay
This assay is used to evaluate the potential of compounds to inhibit the enzyme aromatase (CYP19), a key target in estrogen-dependent cancers.[7]
Materials:
-
96-well plates
-
Recombinant human aromatase (CYP19)
-
Dibenzylfluorescein (DBF) as a fluorometric substrate
-
NADPH-generating system (NADP+, glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (50 mM, pH 7.4)
-
Test compounds and positive controls (e.g., ketoconazole, letrozole) dissolved in DMSO
-
NaOH solution (2.2 N)
Procedure:
-
Preparation: In a 96-well plate, pre-incubate the NADPH-generating system in phosphate buffer for 10 minutes at 37°C.[7]
-
Reaction Initiation: Initiate the reaction by adding a mixture containing the aromatase enzyme, DBF substrate, and the test compound (or control) to the wells.[7]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Reaction Termination: Terminate the reaction by adding 50 µL of 2.2 N NaOH.[7]
-
Fluorescence Measurement: Record the fluorescence signal using an excitation wavelength of 490 nm and an emission wavelength of 530 nm.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]
Visualizing Mechanisms and Workflows
To better understand the complex processes involved in SAR studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by 1,4-naphthoquinone derivatives.
Caption: A typical experimental workflow for SAR studies of 1,4-naphthoquinones.
Caption: A simplified signaling pathway showing the anticancer mechanism of 1,4-naphthoquinones.
Conclusion
The 1,4-naphthoquinone scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that strategic modifications to this core structure can lead to significant enhancements in biological activity. The data presented in this guide highlights the importance of substituents at the C2 and C3 positions, the role of lipophilicity, and the impact of halogenation in modulating the anticancer and antimicrobial properties of these compounds. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective 1,4-naphthoquinone derivatives. Further exploration of diverse substituents and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the next generation of naphthoquinone-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aromatase inhibitory activity of 1,4-naphthoquinone derivatives and QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. 1,4-Naphthoquinone Analogs and Their Application as Antibacterial Agents - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 10. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Unraveling the Double-Edged Sword: A Comparative Guide to ROS Generation by Naphthoquinone Derivatives
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action for therapeutic candidates is paramount. Naphthoquinone derivatives, a class of compounds with significant anticancer potential, have been shown to exert their cytotoxic effects primarily through the generation of reactive oxygen species (ROS). This guide provides a comprehensive comparison of various naphthoquinone derivatives, detailing their mechanisms of ROS production, the downstream signaling consequences, and the experimental protocols to quantify these effects.
The anticancer activity of many naphthoquinone derivatives is intrinsically linked to their ability to induce oxidative stress within cancer cells. This is often a selective process, as cancer cells typically exhibit higher basal ROS levels and may have compromised antioxidant defenses compared to normal cells, making them more vulnerable to further oxidative insults. The primary mechanisms of ROS generation by naphthoquinones involve redox cycling and mitochondrial interference.
The Engine of Oxidative Stress: Redox Cycling and Mitochondrial Targeting
Naphthoquinones can accept one or two electrons from cellular reductases to form highly reactive semiquinone and hydroquinone intermediates. These reduced forms can then be re-oxidized by molecular oxygen, creating a futile cycle that continuously generates superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This process, known as redox cycling, is a major contributor to the intracellular accumulation of ROS.[1][2]
Furthermore, several naphthoquinone derivatives have been shown to target mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. By interfering with the electron transport chain, these compounds can disrupt normal mitochondrial function, leading to an increase in electron leakage and subsequent superoxide production.[3]
The surge in intracellular ROS triggers a cascade of signaling events that can ultimately lead to programmed cell death, or apoptosis. Key signaling pathways activated by naphthoquinone-induced ROS include the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK), the PI3K/Akt pathway, and the STAT3 signaling pathway. Concurrently, the cell activates defense mechanisms against oxidative stress, most notably through the Nrf2-Keap1 signaling pathway.[4][5][6]
Quantitative Comparison of Naphthoquinone Derivatives
The efficacy of naphthoquinone derivatives in generating ROS and inducing cytotoxicity varies depending on their chemical structure. The following tables provide a comparative summary of the cytotoxic activity (IC₅₀ values) and ROS-generating potential of several representative naphthoquinone derivatives from published studies.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-3-chloro-1,4-naphthoquinone derivatives | |||
| p-fluorophenyl derivative | MOLT-3 | 9.887 | [7] |
| p-chlorophenyl derivative | MOLT-3 | 10.998 | [7] |
| p-methoxyphenyl derivative | MOLT-3 | 12.011 | [7] |
| p-methylphenyl derivative | MOLT-3 | 13.987 | [7] |
| Benzoacridine-5,6-dione and imine derivatives | |||
| Compound 7b | MCF-7 | 5.4 | [8][9] |
| Compound 15 | MCF-7 | 5.69 | [8] |
| Compound 14 | MCF-7 | 12.8 | [8] |
| Compound 13 | MCF-7 | 17.54 | [8] |
| Compound 6b | MCF-7 | 47.99 | [8][9] |
| 8-Hydroxyquinoline derivatives of 1,4-naphthoquinone | |||
| Compound 5 | A549 | 1.15 | [10] |
| Compound 6 | A549 | 0.98 | [10] |
| Compound 7 | A549 | 1.09 | [10] |
| β-lapachone | A549 | 1.34 | [10] |
| Cisplatin | A549 | 5.89 | [10] |
| Phenylamino and 4-hydroxyphenylamino derivatives | |||
| Compound 9 | A549 | 5.8 | [11] |
| Compound 16 | A549 | 20.6 | [11] |
| Compound | Cell Line | Concentration | Fold Increase in DCF Fluorescence (vs. Control) | Reference |
| Juglone | LLC & A549 | 2 µM | Significant increase | [3] |
| Juglone | LLC & A549 | 4 µM | Significant increase | [3] |
| Juglone | LLC & A549 | 8 µM | Significant increase | [3] |
| Menadione | PC12 & SH-SY5Y | Various | Dose-dependent increase | [3] |
| Plumbagin | DU145 & PC-3 | Various | Dose-dependent increase | [3] |
Visualizing the Molecular Cascade
To better understand the complex interplay of these signaling pathways, the following diagrams, generated using the DOT language, illustrate the key molecular events following ROS generation by naphthoquinone derivatives.
Detailed Experimental Protocols
Accurate and reproducible measurement of ROS is critical for evaluating the mechanism of action of naphthoquinone derivatives. Below are detailed protocols for two common assays used to measure intracellular and mitochondrial ROS.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes the use of DCFDA, a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[12][13][14][15]
Materials:
-
Cells of interest (adherent or suspension)
-
Naphthoquinone derivative(s) of interest
-
DCFDA (2',7'-Dichlorodihydrofluorescein diacetate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: For adherent cells, seed at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight. For suspension cells, use approximately 1.5 x 10⁵ cells per well.
-
Reagent Preparation:
-
Prepare a stock solution of the naphthoquinone derivative in DMSO.
-
Prepare a 20 mM stock solution of DCFDA in DMSO.
-
On the day of the experiment, prepare a working solution of 20 µM DCFDA by diluting the stock in pre-warmed serum-free cell culture medium or PBS. Protect from light.
-
-
Cell Staining:
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the 20 µM DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Treatment with Naphthoquinone Derivative:
-
After incubation, remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of cell culture medium containing various concentrations of the naphthoquinone derivative to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Incubate for the desired period (e.g., 1-4 hours).
-
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: Detach adherent cells, if necessary, and resuspend in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in the FITC channel.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.[16][17][18][19][20]
Materials:
-
Cells of interest (adherent or suspension)
-
Naphthoquinone derivative(s) of interest
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Store protected from light at -20°C.
-
On the day of the experiment, prepare a 5 µM working solution of MitoSOX™ Red by diluting the stock solution in warm HBSS or another appropriate buffer.
-
-
Cell Staining and Treatment:
-
For Adherent Cells:
-
Plate cells on coverslips or in an imaging dish.
-
Remove the culture medium and wash once with pre-warmed buffer.
-
Add the MitoSOX™ Red working solution to cover the cells.
-
-
For Suspension Cells:
-
Resuspend cells in the MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.
-
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
During or after staining, treat the cells with various concentrations of the naphthoquinone derivative.
-
-
Washing:
-
Centrifuge the cells (for suspension) or remove the solution (for adherent) and wash the cells gently three times with warm buffer.
-
-
Measurement:
-
Immediately analyze the cells by fluorescence microscopy (excitation/emission ~510/580 nm) or flow cytometry.
-
-
Data Analysis:
-
Quantify the fluorescence intensity as an indicator of mitochondrial superoxide levels. Compare the signal from treated cells to that of control cells.
-
Conclusion
The generation of reactive oxygen species is a cornerstone of the anticancer mechanism of many naphthoquinone derivatives. By understanding the nuances of how different derivatives induce ROS, and by employing robust and standardized experimental protocols, researchers can more effectively identify and optimize promising therapeutic candidates. The interplay between redox cycling, mitochondrial targeting, and the subsequent activation of signaling pathways provides a rich area for further investigation and drug development. This guide serves as a foundational resource to aid in these endeavors, offering a comparative look at the performance of these compounds and the methodologies to confirm their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. MitoSOX | AAT Bioquest [aatbio.com]
- 20. scribd.com [scribd.com]
Navigating Target Specificity: A Comparative Analysis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For researchers and drug development professionals, understanding the target specificity and potential cross-reactivity of a compound is paramount. This guide provides a comparative analysis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), a molecule with demonstrated bioactivity, against established therapeutic agents. By examining its known targets and comparing its profile with relevant alternatives, this document aims to offer a clear perspective on its potential applications and liabilities.
Primary Activities and Comparative Landscape
DDN has been identified as a dual-action agent, primarily inhibiting acetylcholinesterase (AChE) and the aggregation of amyloid-beta 42 (Aβ42), making it a compound of interest for Alzheimer's disease research.[1] Its derivatives have also shown potential as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1). To contextualize its specificity, we compare it with Donepezil, a well-established AChE inhibitor, and Rucaparib, a PARP inhibitor known for its kinase cross-reactivity.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the known inhibitory concentrations (IC50) or binding affinities (Ki) of DDN and the selected alternative compounds against their primary and off-target proteins.
Table 1: Target and Off-Target Profile of this compound (DDN) and Structurally Related Naphthoquinones
| Compound | Target | IC50 / Ki | Compound Class |
| This compound (DDN) | Acetylcholinesterase (AChE) | 14.5 µM | Naphthoquinone |
| Aβ42 Aggregation | >90% inhibition @ 25 µM | ||
| 1,4-Naphthoquinone | IRAK1 | 914 nM | Naphthoquinone |
| Lapachol | Ribosomal protein S6 kinase 2 (RSK2) | - | Naphthoquinone |
| Pyruvate Kinase M2 (PKM2) | ~10 µM | ||
| Shikonin | Pyruvate Kinase M2 (PKM2) | Potent Inhibitor | Naphthoquinone |
| MEK1 | Ki = 187.26 nM | ||
| KRAS | Ki = 2 µM | ||
| MEK2 | Ki = 7.52 µM | ||
| DNA Topoisomerase 1 | Ki = 4.87 µM | ||
| Polo-Like Kinase 1 | Ki = 6 µM | ||
| 26S Proteasome | Ki = 7.36 µM | ||
| 20S Proteasome | Ki = 7.89 µM | ||
| Juglone | PI3K | Direct Binding | Naphthoquinone |
| Pin1 | Inhibitor | ||
| ChaC1 | 8.7 µM | ||
| Plumbagin | Protein Kinase Cε (PKCε) | Selective Inhibitor | Naphthoquinone |
Table 2: Comparative Selectivity Profile of Donepezil
| Compound | Primary Target | IC50 / Ki | Off-Target | IC50 / Ki |
| Donepezil | Acetylcholinesterase (AChE) | 53.6 ng/mL (plasma IC50) | Sigma-1 Receptor | 14.6 nM (Ki) |
| Glycogen Synthase Kinase-3 (GSK-3) | Potent Inhibitor |
Table 3: Comparative Selectivity Profile of PARP Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases | IC50 (µM) |
| Rucaparib | PARP1 | 0.8 | PIM1 | 1.2 |
| PARP2 | 0.5 | PIM2 | 7.7 | |
| PRKD2 | 9.7 | |||
| DYRK1A | 1.4 | |||
| CDK1 | 1.4 | |||
| CDK9 | 2.7 | |||
| HIPK2 | 4.4 | |||
| CK2 | 7.8 | |||
| ALK | 18 | |||
| Niraparib | PARP1 | 3.8 | DYRK1s | Submicromolar |
| PARP2 | 2.1 | CDK16 | Submicromolar | |
| PIM3 | Submicromolar | |||
| SRC | Inhibition Observed | |||
| pSTAT3 | Inhibition Observed | |||
| Olaparib | PARP1/2 | - | No significant kinase affinity observed in the tested panel. | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Against Established Drugs
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, a novel naphthoquinone derivative, 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, is demonstrating significant promise in preclinical studies. This comparison guide provides an objective analysis of its efficacy against established anticancer drugs, doxorubicin and etoposide, supported by available experimental data. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's performance, underlying mechanisms, and the experimental protocols used for its evaluation.
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of this compound and established anticancer drugs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay. The data, summarized in the table below, reveals the potent anticancer effects of the naphthoquinone derivative, in some cases comparable to or exceeding that of the established drugs.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 14) | MOLT-3 | Acute lymphoblastic leukemia | 0.27 |
| HuCCA-1 | Cholangiocarcinoma | >10 | |
| A549 | Lung carcinoma | 14.67 | |
| HepG2 | Hepatocellular carcinoma | >10 | |
| Doxorubicin | MOLT-3 | Acute lymphoblastic leukemia | >50 |
| HuCCA-1 | Cholangiocarcinoma | 0.86 | |
| A549 | Lung carcinoma | 0.31 | |
| HepG2 | Hepatocellular carcinoma | 0.46 | |
| Etoposide | MOLT-3 | Acute lymphoblastic leukemia | 0.06 |
| HuCCA-1 | Cholangiocarcinoma | ND | |
| A549 | Lung carcinoma | ND | |
| HepG2 | Hepatocellular carcinoma | ND | |
| This compound (Compound 14) | MRC-5 | Normal lung fibroblast | >50 |
| Doxorubicin | MRC-5 | Normal lung fibroblast | 0.93 |
| Etoposide | MRC-5 | Normal lung fibroblast | 13.35 |
ND: Not Determined
Mechanisms of Action: A Tale of Three Compounds
The anticancer activity of these compounds stems from their ability to induce programmed cell death, or apoptosis, in cancer cells through distinct signaling pathways.
This compound: This naphthoquinone derivative primarily induces apoptosis through the generation of reactive oxygen species (ROS).[1] The resulting oxidative stress triggers a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, and the inhibition of pro-survival pathways like Akt and STAT3.[1][2][3][4][5] This ultimately leads to the activation of caspases and the execution of apoptosis.
Doxorubicin: A well-established anthracycline antibiotic, doxorubicin exerts its cytotoxic effects through a multi-pronged approach.[] It intercalates into the DNA of cancer cells, thereby inhibiting DNA replication and transcription.[7][8] Furthermore, it inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks.[8] Doxorubicin is also known to generate ROS, contributing to its anticancer activity and, unfortunately, its cardiotoxic side effects.[9][10][11][12]
Etoposide: This topoisomerase II inhibitor acts by forming a stable complex with the enzyme and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks.[13][14] This DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[15] Activated p53 then orchestrates cell cycle arrest and apoptosis.[13][15]
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anticancer mechanisms of each compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, doxorubicin, or etoposide) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanisms of apoptosis induced by the test compounds by detecting key apoptotic proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Protocol:
-
Cell Lysis: Cancer cells are treated with the IC50 concentration of the test compounds for a specified time (e.g., 24 or 48 hours). The cells are then harvested and lysed using a lysis buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion
This compound demonstrates potent anticancer activity, particularly against the MOLT-3 acute lymphoblastic leukemia cell line. Its mechanism of action, centered around ROS-induced apoptosis, presents a distinct profile compared to the DNA-damaging effects of doxorubicin and etoposide. The high selectivity of the naphthoquinone derivative for cancer cells over normal cells, as indicated by the preliminary data, warrants further investigation. This compound represents a promising lead for the development of novel anticancer therapeutics. Further in-depth preclinical and in vivo studies are essential to fully elucidate its therapeutic potential and safety profile.
References
- 1. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 14. scribd.com [scribd.com]
- 15. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hemolytic Activity and Toxicity of Naphthoquinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinones, a class of organic compounds derived from naphthalene, are widely distributed in nature and are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, their therapeutic potential is often limited by their toxicity, particularly their ability to induce hemolysis and cellular damage. This guide provides an objective comparison of the hemolytic activity and toxicity of several key naphthoquinone compounds, supported by experimental data and detailed methodologies to aid in research and drug development.
Comparative Analysis of Hemolytic and Cytotoxic Activity
The hemolytic and cytotoxic effects of naphthoquinone compounds are primarily attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in damage to erythrocytes and other cell types. The tables below summarize the available quantitative data for prominent naphthoquinones.
In Vitro Cytotoxicity of Naphthoquinone Derivatives
The cytotoxic potential of naphthoquinones has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lawsone Derivatives | |||
| 2-hydroxy-3-anilino-1,4-naphthoquinone (4a) | RAW 264.7 | 483.5 | [1][2] |
| Murine Macrophages | 315.8 | [1][2] | |
| 2-hydroxy-3-(4-methoxy-aniline)-1,4-naphthoquinone (4c) | RAW 264.7 | 1408.0 | [1][2] |
| Murine Macrophages | >1000 | [1][2] | |
| 2-hydroxy-3-(2,6-dimethyl-aniline)-1,4-naphthoquinone (4d) | RAW 264.7 | 2044.8 | [1][2] |
| Murine Macrophages | >1000 | [1][2] | |
| Juglone | |||
| Free Juglone | L929 Fibroblasts (24h) | 290 | |
| L929 Fibroblasts (48h) | 60 | ||
| Other Naphthoquinones | |||
| Compound 11 (a 1,4-naphthoquinone derivative) | HuCCA-1, A549, HepG2, MOLT-3 | 0.15 - 1.55 | [3] |
| Benzoacridine-5,6-dione derivative (7b) | MCF-7 | 5.4 | [4] |
| CNFD (a synthetic naphthoquinone) | MCF-7 (24h) | 3.06 | [5] |
| MCF-7 (48h) | 0.98 | [5] |
Hemolytic Activity and In Vivo Toxicity
Direct quantitative comparisons of hemolytic activity (e.g., HC50 values) are limited in the available literature. However, descriptive in vivo studies provide valuable insights into the hemolytic potential and systemic toxicity of these compounds.
| Compound | Animal Model | Dose & Route | Observed Effects | Reference |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Rats | Oral | Dose-dependent hemolysis, presence of Heinz bodies, nephrotoxicity (tubular necrosis). | [6] |
| Menadione (2-methyl-1,4-naphthoquinone) | Rats | Oral | Hemolytic anemia, presence of Heinz bodies. No nephrotoxicity observed. | [6] |
| 2,3-dialkyl-1,4-naphthoquinones | Rats | Not specified | Hemolytic agents in vivo, with 2,3-dimethyl-1,4-naphthoquinone being particularly active. | [7] |
| 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives | Mice | Up to 300 mg/kg (oral) | No systemic or behavioral toxicity. | [1][2] |
| 1000 mg/kg (oral) | No overt signs of toxicity, but one derivative (4a) caused hepatic steatosis and renal hyperemia. | [1][2] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are protocols for key experiments cited in this guide.
In Vitro Hemolysis Assay
This assay determines the extent of red blood cell (erythrocyte) lysis caused by a test compound.[8][9]
Materials:
-
Freshly collected whole blood with an anticoagulant (e.g., EDTA or sodium citrate).[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution.
-
Positive control (e.g., Triton X-100).[9]
-
Negative control (vehicle used to dissolve the test compound).[9]
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 700 x g for 5 minutes) to pellet the erythrocytes.[10]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet by resuspending in PBS and centrifuging again. Repeat this step two to three times.[10]
-
Prepare a final erythrocyte suspension (e.g., 2% v/v) in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Include wells for the positive control (e.g., 1% Triton X-100) and negative control (vehicle).
-
Add the erythrocyte suspension to each well.[11]
-
-
Incubation:
-
Centrifugation:
-
Centrifuge the plate to pellet intact erythrocytes.[11]
-
-
Measurement:
-
Carefully transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).[9]
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Adherent or suspension cells in culture.
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include vehicle-treated cells as a negative control.
-
Incubate for a specific duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Acute Oral Toxicity Study (In Vivo)
This study provides information on the adverse effects of a substance after a single oral administration. The OECD guidelines provide standardized procedures for such studies.[18][19][20]
Materials:
-
Healthy, young adult rodents (e.g., rats or mice), typically of a single sex (females are often used).[18]
-
Test substance.
-
Vehicle for administration (e.g., water, corn oil).
-
Gavage needles.
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals to the laboratory conditions.
-
Fast the animals overnight before dosing.[19]
-
-
Dose Administration:
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours after dosing and then periodically for at least 14 days.[19]
-
Record body weights at regular intervals.
-
-
Necropsy:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: General workflow for in vitro cytotoxicity profiling using the MTT assay.
Caption: Signaling pathway of naphthoquinone-induced oxidative stress.
References
- 1. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemolytic activity and nephrotoxicity of 2-hydroxy-1,4-naphthoquinone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of 2,3-dialkyl-1,4-naphthoquinones in rats: comparison with cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 11. haemoscan.com [haemoscan.com]
- 12. Hemolysis Assay [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a compound of interest in various research applications, requires careful handling and a structured disposal protocol due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the necessary personal protective equipment (PPE) and safe handling practices to minimize exposure risks.
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-impermeable gloves are mandatory. Always inspect gloves prior to use and employ proper glove removal technique to avoid skin contact.[1][3]
-
Body Protection: Wear impervious clothing, such as a lab coat. For larger spills or significant handling, fire/flame resistant clothing may be necessary.[1]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1]
Safe Handling Practices:
-
Do not breathe mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
Hazard Profile and Quantitative Data
Understanding the hazard profile of this compound is critical for its safe management. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Toxic if swallowed.[3] | skull and crossbones | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3] |
| Environmental Hazards | Very toxic to aquatic life.[5] | environment | P273: Avoid release to the environment. |
| Physical Hazards | May form combustible dust concentrations in air. | no pictogram | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
GHS pictograms are illustrative and based on the hazard statements.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][4] Under no circumstances should this chemical be discharged into sewers or the environment. [1][6]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly sealed container.[1][7]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the approximate quantity and date of accumulation.
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Follow all national, state, and local regulations for hazardous waste disposal.[3]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1][8]
-
Once decontaminated, the container can be disposed of as regular trash after defacing any labels.[8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Secure the Area:
2. Personal Protective Equipment (PPE):
-
Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles, before re-entering the area.
3. Containment and Cleanup:
-
Prevent the spill from spreading and from entering drains or waterways.[1][3][6]
-
For solid spills, carefully sweep up the material, avoiding dust generation.[6] Moistening the material slightly may help to reduce dust.[1] A HEPA-filtered vacuum can also be used for cleanup.[1]
-
Collect the spilled material and any contaminated cleanup supplies (e.g., absorbent pads, towels) into a designated hazardous waste container.[1][8]
4. Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone. The following step-by-step guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₄Cl₂O₄[1] |
| Molecular Weight | 259.04 g/mol [1] |
| CAS Number | 14918-69-5[1] |
| Melting Point | 197-199 °C[2] |
| Appearance | Orange to Brown to Dark red powder/crystal |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation) - Category 4
-
Skin Irritation - Category 2
-
Eye Irritation - Category 2
-
Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to the hazardous nature of this compound, strict adherence to PPE guidelines is mandatory.
| Equipment/Control | Specification |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood.[3] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3][4] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile, butyl, neoprene). Gloves must be inspected prior to use.[3][4] |
| Body Protection | Wear a lab coat, coveralls, or a chemical-resistant apron. For highly toxic applications, a clean, dry protective suit covering the entire body is recommended.[3][4] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator, such as a dust mask type N95 (US).[3] |
| Footwear | Wear chemical-resistant, steel-toe boots or shoes. Do not wear leather or canvas shoes.[5][6] |
Operational Workflow for Handling
The following diagram outlines the essential step-by-step workflow for the safe handling of this compound from initial preparation to final disposal.
Step-by-Step Handling and Experimental Protocol
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for any defects before use.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Chemical Transfer: When transferring the solid chemical, use a scoop or spatula to avoid generating dust.[3] If there is a risk of dust formation, moisten the material slightly or use a HEPA-filtered vacuum for cleanup.[3]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
General Practices: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[7] Rinse mouth.[7] Do NOT induce vomiting.[7]
-
If on Skin: Take off immediately all contaminated clothing.[8] Rinse skin with plenty of water or shower.[8]
-
If Inhaled: Move the person to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
-
If in Eyes: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition.[9]
-
Containment: Prevent the spill from spreading and entering drains.[3]
-
Cleanup: For solid spills, avoid creating dust.[3] Dampen the spilled material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[10] Use absorbent paper to clean up any remaining residue.[10]
-
Decontamination: Wash the spill area thoroughly with soap and water.[10]
Disposal:
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and tightly sealed container.[3][11] The container should be clearly marked as "Hazardous Waste" with the chemical name.[3][11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[3] Do not dispose of this chemical in the regular trash or down the drain.[3]
-
Empty Containers: Triple-rinse empty containers. The rinsate should be collected and treated as hazardous waste.[3]
References
- 1. This compound | C10H4Cl2O4 | CID 137321687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14918-69-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. 1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
